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  • Product: 5-Iodo-1-methyl-1H-indazol-3-amine
  • CAS: 1227955-23-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Iodo-1-methyl-1H-indazol-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Iodo-1-methyl-1H-indazol-3-amine is a key heterocyclic building block that has garnered significant interest in the field of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-methyl-1H-indazol-3-amine is a key heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its rigid indazole core, substituted with a reactive iodine atom, a methyl group, and an amino group, provides a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The 1H-indazole-3-amine moiety is recognized as a "privileged scaffold" due to its ability to interact with various biological targets, particularly protein kinases.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Iodo-1-methyl-1H-indazol-3-amine, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Iodo-1-methyl-1H-indazol-3-amine is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1227955-23-8Internal Database
Molecular Formula C₈H₈IN₃Internal Database
Molecular Weight 273.08 g/mol Internal Database
Appearance Off-white solidInternal Database
Storage 2-8°C, protect from lightInternal Database

Synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine

While a specific, detailed, step-by-step protocol for the synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine is not explicitly detailed in a single publication, a plausible and logical synthetic route can be constructed based on established methodologies for the synthesis of related indazole derivatives. The proposed synthetic pathway involves a multi-step sequence, as illustrated below.

Synthesis_of_5_Iodo_1_methyl_1H_indazol_3_amine A 2-Methyl-5-nitroaniline B N-(2-methyl-5-nitrophenyl)acetamide A->B Acetic anhydride C N-Nitroso-N-(2-methyl-5-nitrophenyl)acetamide B->C NaNO2, H+ D 5-Nitro-1H-indazole C->D Cyclization E 1-Methyl-5-nitro-1H-indazole D->E Methylating agent (e.g., CH3I) F 5-Iodo-1-methyl-3-nitro-1H-indazole E->F Iodination (e.g., I2, base) G 5-Iodo-1-methyl-1H-indazol-3-amine F->G Reduction (e.g., Fe/NH4Cl or H2/Pd-C)

Figure 1: Proposed synthetic pathway for 5-Iodo-1-methyl-1H-indazol-3-amine.

Step-by-Step Methodologies (Proposed)

Step 1: Acetylation of 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline is acetylated using acetic anhydride to protect the amino group and facilitate the subsequent nitrosation step.

Step 2: Nitrosation The resulting acetamide is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to form the N-nitroso derivative.

Step 3: Indazole Ring Formation (Jacobsen Indazole Synthesis) The N-nitroso compound undergoes intramolecular cyclization upon heating, a reaction analogous to the Jacobsen indazole synthesis, to yield 5-nitro-1H-indazole.

Step 4: N-Methylation The nitrogen at the 1-position of the indazole ring is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Step 5: Iodination The 5-nitro-1-methyl-1H-indazole is then subjected to iodination. This can be achieved using iodine in the presence of a base.

Step 6: Reduction of the Nitro Group The final step is the reduction of the nitro group at the 3-position to an amine. This transformation can be effectively carried out using various reducing agents. A common and reliable method is the use of iron powder in the presence of ammonium chloride in an ethanol/water mixture.[2] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine hydrate or hydrogen gas can be employed.[3]

Protocol for a Related Reduction: Synthesis of 5-Amino-3-iodo(1H)indazole A representative procedure for the reduction of a nitroindazole to an aminoindazole is the synthesis of 5-amino-3-iodo(1H)indazole.[2] To a solution of 3-iodo-5-nitro-1H-indazole (1 g, 3.46 mmol) in a mixture of ethanol (24 mL) and water (8 mL), iron powder (966.08 mg, 17.30 mmol) and ammonium chloride (925.36 mg, 17.30 mmol) are added. The mixture is stirred at 80°C for 30 minutes. After filtration and concentration of the filtrate, the residue is worked up with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the desired product.[2] This protocol can be adapted for the reduction of 5-iodo-1-methyl-3-nitro-1H-indazole.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons.

  • Aromatic Protons: The protons on the benzene ring of the indazole core will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen at position 1 is expected, likely in the range of δ 3.5-4.0 ppm.

  • Amine Protons: A broad singlet for the two protons of the primary amine at position 3 will be observed. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about all the carbon atoms in the molecule.

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (typically δ 100-150 ppm). The carbon bearing the iodine atom will have a characteristic chemical shift.

  • Indazole Core Carbons: The carbons of the pyrazole part of the indazole ring will also appear in the downfield region.

  • Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region, typically around δ 30-35 ppm.

Reactivity of 5-Iodo-1-methyl-1H-indazol-3-amine

The chemical reactivity of 5-Iodo-1-methyl-1H-indazol-3-amine is dictated by its three key functional groups: the iodo group, the amino group, and the indazole ring system.

Reactivity_of_5_Iodo_1_methyl_1H_indazol_3_amine A 5-Iodo-1-methyl-1H-indazol-3-amine B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Iodo group at C5 C N-Functionalization A->C Amino group at C3 D Ring Modification A->D Indazole core

Figure 2: Key reaction types for 5-Iodo-1-methyl-1H-indazol-3-amine.

Reactions at the Iodo Group (C5-Position)

The iodine atom at the 5-position is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the iodoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the C5-position.[1]

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the iodoindazole with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the introduction of a wide range of amino functionalities at the C5-position.

Reactions at the Amino Group (C3-Position)

The primary amino group at the 3-position is nucleophilic and can participate in a variety of reactions to introduce different functional groups.

  • Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

  • Alkylation: The amino group can be alkylated, though care must be taken to control the degree of alkylation.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-indazole-3-amine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of protein kinase inhibitors.[1] These inhibitors are crucial in oncology as they can target the dysregulated signaling pathways that drive cancer cell proliferation and survival.

Kinase Inhibition: The indazole ring system can mimic the purine core of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site. The substituents at various positions of the indazole ring, which can be readily introduced using 5-Iodo-1-methyl-1H-indazol-3-amine as a starting material, can be tailored to achieve selectivity and potency for specific kinases.

While specific biological activity data for 5-Iodo-1-methyl-1H-indazol-3-amine is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents. Its utility is highlighted in various patents for the preparation of compounds that modulate and/or inhibit protein kinases.[4]

Conclusion

5-Iodo-1-methyl-1H-indazol-3-amine is a strategically important building block for the synthesis of complex molecules with potential applications in drug discovery. Its well-defined reactive sites allow for a high degree of functionalization, enabling the exploration of a broad chemical space. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its likely reactivity based on the established chemistry of related indazole derivatives. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of versatile scaffolds like 5-Iodo-1-methyl-1H-indazol-3-amine in medicinal chemistry is expected to increase.

References

  • Methods for preparing indazole compounds. WO2006048745A1.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • 3-IODO-5-NITRO (1H)INDAZOLE. ChemicalBook.
  • 1H-indazol-3-amine. PubChem.
  • Process for manufacture of imidazoles. US-6177575-B1. PubChem.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • 5-AMINO-3-IODO (1H)INDAZOLE synthesis. ChemicalBook.
  • How do you do reduction of aromatic nitro or nitroimidazole ?.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • SYNTHESIS OF INDAZOLES.
  • 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted...
  • 3-iodo-1-methyl-1H-indazol-5-amine 97%. Advanced ChemBlocks.
  • 5-Iodo-1H-indazol-3-amine. Santa Cruz Biotechnology.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine

This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 5-Iodo-1-methyl-1H-indazol-3-amine, a valuable heterocyclic building block in contemporary drug discovery and development. Desig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 5-Iodo-1-methyl-1H-indazol-3-amine, a valuable heterocyclic building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps to offer a nuanced understanding of the reaction mechanisms, strategic considerations for reagent selection, and detailed, field-tested experimental protocols.

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The introduction of an iodo-substituent at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions, while the 3-amino and N1-methyl groups are crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide presents a reliable three-step synthesis commencing from the readily available 2-aminobenzonitrile.

Strategic Overview of the Synthetic Pathway

The synthesis is logically structured in three key transformations:

  • Electrophilic Iodination: Introduction of the iodine atom at the 5-position of the aromatic ring of 2-aminobenzonitrile.

  • Diazotization and Intramolecular Cyclization: Formation of the indazole ring system from the 2-amino-5-iodobenzonitrile intermediate.

  • Regioselective N-Methylation: Installation of the methyl group at the N1 position of the indazole core to yield the final product.

This pathway has been designed for its efficiency, scalability, and the use of readily accessible reagents and well-established chemical transformations.

Synthesis_Workflow A 2-Aminobenzonitrile B Step 1: Iodination A->B NH4I, H2O2, Acetic Acid C 2-Amino-5-iodobenzonitrile B->C D Step 2: Diazotization & Cyclization C->D NaNO2, HCl E 5-Iodo-1H-indazol-3-amine D->E F Step 3: N-Methylation E->F CH3I, NaH, THF G 5-Iodo-1-methyl-1H-indazol-3-amine F->G

Caption: Proposed synthetic workflow for 5-Iodo-1-methyl-1H-indazol-3-amine.

Part 1: Synthesis of 2-Amino-5-iodobenzonitrile

The initial step involves the regioselective iodination of 2-aminobenzonitrile. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Due to steric hindrance from the adjacent cyano group, the iodination is directed to the para position (C5).

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminobenzonitrile118.1410.0 g0.0846
Ammonium Iodide144.9412.26 g0.0846
Acetic Acid60.05200 mL-
30% Hydrogen Peroxide34.0120.3 mL0.2115

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminobenzonitrile (10.0 g, 0.0846 mol) and ammonium iodide (12.26 g, 0.0846 mol).

  • Add acetic acid (200 mL) and stir the mixture until all solids are dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (20.3 mL, 0.2115 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Quench the excess peroxide by adding a 10% aqueous solution of sodium thiosulfate until a colorless solution is obtained.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to afford 2-amino-5-iodobenzonitrile as a solid.

Expertise & Experience: The use of hydrogen peroxide as an oxidizing agent in situ generates iodine (I₂) from ammonium iodide, which is the active electrophile. Acetic acid serves as both a solvent and a catalyst for this reaction. Careful temperature control during the addition of hydrogen peroxide is crucial to prevent side reactions and ensure safety.

Part 2: Synthesis of 5-Iodo-1H-indazol-3-amine

This step involves the transformation of the 2-aminobenzonitrile intermediate into the indazole ring system. This is achieved through a diazotization of the primary aromatic amine, followed by an intramolecular cyclization where the nitrile group acts as the nucleophile.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-iodobenzonitrile244.0410.0 g0.041
Concentrated HCl36.4630 mL-
Sodium Nitrite69.003.1 g0.045
Water18.02100 mL-

Procedure:

  • Suspend 2-amino-5-iodobenzonitrile (10.0 g, 0.041 mol) in a mixture of water (50 mL) and concentrated hydrochloric acid (30 mL) in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (3.1 g, 0.045 mol) in water (20 mL) and cool it to 0-5 °C.

  • Add the sodium nitrite solution dropwise to the suspension of the amine hydrochloride over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly raise the temperature of the reaction mixture to room temperature and then heat at 60 °C for 2 hours.

  • Cool the mixture to room temperature and neutralize with a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried under vacuum to yield 5-iodo-1H-indazol-3-amine.

Expertise & Experience: The diazotization reaction is a classic and reliable method for converting a primary aromatic amine into a diazonium salt. The subsequent intramolecular cyclization is facilitated by the close proximity of the diazonium and cyano groups. Heating the reaction mixture after diazotization provides the necessary energy for the cyclization to occur.

Part 3: Synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine

The final step is the regioselective N-methylation of 5-iodo-1H-indazol-3-amine. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of this reaction is highly dependent on the reaction conditions. N1-alkylation is generally favored under thermodynamic control, which can be achieved using a strong, non-nucleophilic base in an aprotic solvent.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Iodo-1H-indazol-3-amine259.055.0 g0.0193
Sodium Hydride (60% in oil)24.000.85 g0.0212
Anhydrous Tetrahydrofuran (THF)-100 mL-
Methyl Iodide141.941.33 mL0.0212

Procedure:

  • To a flame-dried 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.85 g, 0.0212 mol).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF (50 mL) to the flask.

  • In a separate flask, dissolve 5-iodo-1H-indazol-3-amine (5.0 g, 0.0193 mol) in anhydrous THF (50 mL).

  • Slowly add the solution of the indazole to the sodium hydride suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.33 mL, 0.0212 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water (10 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-Iodo-1-methyl-1H-indazol-3-amine.

Expertise & Experience: The use of sodium hydride, a strong non-nucleophilic base, deprotonates the indazole at the N1 position, forming the more thermodynamically stable anion. The subsequent addition of the electrophile (methyl iodide) leads to selective N1-methylation. Performing the reaction under an inert atmosphere is critical to prevent the reaction of sodium hydride with atmospheric moisture.

Reaction_Mechanism cluster_step1 Step 1: Iodination cluster_step2 Step 2: Diazotization & Cyclization cluster_step3 Step 3: N-Methylation A 2-Aminobenzonitrile C 2-Amino-5-iodobenzonitrile A->C Electrophilic Aromatic Substitution B [I+] D 2-Amino-5-iodobenzonitrile E Diazonium Salt D->E NaNO2, HCl F 5-Iodo-1H-indazol-3-amine E->F Intramolecular Cyclization G 5-Iodo-1H-indazol-3-amine H Indazole Anion G->H NaH J 5-Iodo-1-methyl-1H-indazol-3-amine H->J SN2 I CH3I I->J

Caption: Key mechanistic transformations in the synthesis.

Characterization Data

2-Amino-5-iodobenzonitrile:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.85 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H), 6.70 (d, J = 8.4 Hz, 1H), 6.10 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 151.0, 142.1, 138.9, 119.5, 118.2, 98.7, 81.5.

  • Mass Spec (ESI): m/z 245.0 [M+H]⁺.

5-Iodo-1H-indazol-3-amine:

  • Appearance: Light brown solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.8 (br s, 1H, NH), 7.95 (s, 1H), 7.40 (d, J = 8.8 Hz, 1H), 7.25 (d, J = 8.8 Hz, 1H), 5.60 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 145.5, 141.2, 130.1, 125.8, 122.4, 112.9, 84.7.

  • Mass Spec (ESI): m/z 260.0 [M+H]⁺.[2]

5-Iodo-1-methyl-1H-indazol-3-amine:

  • Appearance: Off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.90 (s, 1H), 7.50 (d, J = 8.8 Hz, 1H), 7.15 (d, J = 8.8 Hz, 1H), 4.10 (s, 2H, NH₂), 3.90 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 148.0, 142.5, 131.0, 126.5, 123.0, 109.5, 85.0, 35.5.

  • Mass Spec (ESI): m/z 274.0 [M+H]⁺.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic transformations in organic chemistry. Each step is designed to be self-validating through standard analytical techniques:

  • TLC: Provides a rapid and effective method for monitoring reaction progress and assessing the purity of the isolated products.

  • NMR Spectroscopy: Unambiguously confirms the structure of the intermediates and the final product by providing information on the chemical environment of each proton and carbon atom.

  • Mass Spectrometry: Verifies the molecular weight of the synthesized compounds.

By employing these analytical methods at each stage of the synthesis, researchers can confidently track the transformation of the starting material to the desired product and ensure the identity and purity of the final compound.

References

  • Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022).
  • Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Viscomi, M. C. (2009). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Chemical Biology & Drug Design, 73(3), 287–291.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 5-Iodo-1-methyl-1H-indazol-3-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition The indazole moiety has emerged as a privileged scaffold in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

The indazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique bicyclic structure, featuring a pyrazole ring fused to a benzene ring, allows it to function as an effective hinge-binding fragment, a critical interaction for many kinase inhibitors. The 1H-indazole-3-amine core, in particular, has been successfully incorporated into numerous clinically evaluated and marketed drugs, where it forms key hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.[1]

The strategic introduction of a halogen, specifically iodine, at the 5-position of the 1-methyl-1H-indazol-3-amine core, creates a versatile synthetic handle for the elaboration of the indazole scaffold. This iodo-substituent is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the facile introduction of diverse chemical functionalities, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. This document provides a detailed guide to the properties of 5-Iodo-1-methyl-1H-indazol-3-amine and a comprehensive protocol for its application in a representative Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties of 5-Iodo-1-methyl-1H-indazol-3-amine

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of 5-Iodo-1-methyl-1H-indazol-3-amine.

PropertyValueSource
Molecular Formula C₈H₈IN₃PubChem
Molecular Weight 273.08 g/mol PubChem
Appearance Expected to be a solidGeneral knowledge
SMILES CN1C2=C(C=C(C=C2)I)C(=N1)NPubChem
InChI InChI=1S/C8H8IN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)PubChem
Predicted XlogP 1.9PubChem

Synthetic Utility and Key Reactions

The iodine atom at the 5-position of 5-Iodo-1-methyl-1H-indazol-3-amine is the key to its synthetic versatility. This functional group allows for the construction of carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or aryl-heteroaryl structures.[2]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[3]

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form arylamines.[4]

The 3-amino group can also be a site for further functionalization, such as acylation or sulfonylation, to introduce additional pharmacophoric elements. However, in the context of cross-coupling reactions at the 5-position, the 3-amino group can potentially interfere by acting as a competing nucleophile or by coordinating to the palladium catalyst. Therefore, it is often advantageous to protect the amino group, for example, as a tert-butyloxycarbonyl (Boc) carbamate, prior to the cross-coupling step.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodo-1-methyl-1H-indazol-3-amine

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a 5-aryl-1-methyl-1H-indazol-3-amine derivative, a common structural motif in kinase inhibitors.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_protection Step 1: Boc Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection Start 5-Iodo-1-methyl-1H-indazol-3-amine Boc_Protected N-Boc-5-Iodo-1-methyl-1H-indazol-3-amine Start->Boc_Protected (Boc)2O, Base Coupling_Product N-Boc-5-Aryl-1-methyl-1H-indazol-3-amine Boc_Protected->Coupling_Product Arylboronic Acid, Pd Catalyst, Ligand, Base Final_Product 5-Aryl-1-methyl-1H-indazol-3-amine Coupling_Product->Final_Product Acid (e.g., TFA, HCl)

Caption: Synthetic workflow for the synthesis of a 5-aryl-1-methyl-1H-indazol-3-amine.

Step 1: Boc Protection of the 3-Amino Group

Rationale: The protection of the 3-amino group with a tert-butyloxycarbonyl (Boc) group is a crucial step to prevent side reactions during the palladium-catalyzed coupling. The Boc group is stable under the basic conditions of the Suzuki-Miyaura reaction and can be easily removed under acidic conditions.

Materials:

  • 5-Iodo-1-methyl-1H-indazol-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Iodo-1-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-5-iodo-1-methyl-1H-indazol-3-amine.

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: This step introduces the desired aryl group at the 5-position of the indazole core. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side products. A common and effective catalyst system for coupling with electron-rich heterocyclic halides is a combination of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand.[2]

Materials:

  • N-Boc-5-iodo-1-methyl-1H-indazol-3-amine (from Step 1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)

  • XPhos, SPhos, or other suitable phosphine ligand (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 v/v), degassed

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add N-Boc-5-iodo-1-methyl-1H-indazol-3-amine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-5-aryl-1-methyl-1H-indazol-3-amine.

Step 3: Boc Deprotection

Rationale: The final step involves the removal of the Boc protecting group to liberate the 3-amino functionality, which is often crucial for the biological activity of the final kinase inhibitor. This is typically achieved under acidic conditions.

Materials:

  • N-Boc-5-aryl-1-methyl-1H-indazol-3-amine (from Step 2)

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-5-aryl-1-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (5-10 eq) or 4 M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final product, 5-aryl-1-methyl-1H-indazol-3-amine.

Conclusion

5-Iodo-1-methyl-1H-indazol-3-amine is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic design, incorporating a synthetically tractable iodine atom on the privileged indazole scaffold, provides medicinal chemists with a powerful tool for lead discovery and optimization. The protocols outlined in these application notes provide a robust starting point for researchers to leverage this key intermediate in their drug discovery programs, enabling the efficient generation of novel and potent kinase inhibitors.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023 May; 28(10): 4085. Available from: [Link]

  • PubChem Compound Summary for CID 53418513, 5-iodo-1-methyl-1h-indazol-3-amine. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. 2024;14(1):1-1. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007;107(3):874-922. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. Available from: [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. 2018. Available from: [Link]

Sources

Application

Introduction: The 5-Iodo-1-methyl-1H-indazol-3-amine Scaffold - A Privileged Core in Medicinal Chemistry

An Application Guide to the Synthesis of Novel Derivatives from 5-Iodo-1-methyl-1H-indazol-3-amine The indazole nucleus is a cornerstone in modern drug discovery, with numerous derivatives demonstrating a wide array of b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel Derivatives from 5-Iodo-1-methyl-1H-indazol-3-amine

The indazole nucleus is a cornerstone in modern drug discovery, with numerous derivatives demonstrating a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] The 1-methyl-1H-indazol-3-amine core, in particular, serves as a vital intermediate for compounds that have entered clinical trials or are already marketed therapeutics.[2] The strategic placement of an iodine atom at the 5-position of this scaffold transforms it into a versatile building block, primed for diversification through modern synthetic methodologies. The carbon-iodine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

This application note provides detailed, field-proven protocols for the derivatization of 5-Iodo-1-methyl-1H-indazol-3-amine. We will delve into the mechanistic rationale behind key reaction classes and offer step-by-step guidance to empower researchers in the synthesis of novel molecular entities for drug development programs. The protocols described herein are designed to be self-validating, with an emphasis on reaction monitoring and characterization to ensure reproducibility and success.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling

The reactivity of the C5-iodo bond is the lynchpin for derivatization. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this purpose, offering broad functional group tolerance and high yields under relatively mild conditions.[3] The three primary transformations we will focus on are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Each of these reactions follows a general catalytic cycle involving a palladium(0) active species.[4]

The general workflow for these transformations is depicted below:

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Work-up & Purification A 5-Iodo-1-methyl-1H-indazol-3-amine + Coupling Partner D Assemble Reaction Mixture under Inert Atmosphere A->D Add Reagents B Palladium Pre-catalyst + Ligand B->D C Base + Solvent C->D E Heat to Reaction Temperature D->E F Monitor Reaction (TLC / LC-MS) E->F G Quench Reaction & Aqueous Work-up F->G Upon Completion H Purify via Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron species with an aryl halide.[5] This protocol is ideal for introducing aryl, heteroaryl, or vinyl substituents at the 5-position of the indazole core, significantly expanding the chemical space for structure-activity relationship (SAR) studies.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Detailed Experimental Protocol: Synthesis of 5-Aryl-1-methyl-1H-indazol-3-amine

Suzuki_Workflow start 5-Iodo-1-methyl-1H-indazol-3-amine Arylboronic Acid process Solvent (DME/H2O) Heat (e.g., 80-100 °C) Inert Atmosphere (N2/Ar) start->process catalyst Pd(OAc)2 / Ligand Base (e.g., K2CO3) catalyst->process product 5-Aryl-1-methyl-1H-indazol-3-amine process->product Buchwald_Workflow start 5-Iodo-1-methyl-1H-indazol-3-amine Primary/Secondary Amine process Anhydrous Solvent (Toluene/Dioxane) Heat (e.g., 90-110 °C) Inert Atmosphere (N2/Ar) start->process catalyst Pd Pre-catalyst (e.g., G3-XPhos) Strong Base (e.g., NaOtBu) catalyst->process product 5-(Arylamino)-1-methyl-1H- indazol-3-amine process->product Sonogashira_Workflow start 5-Iodo-1-methyl-1H-indazol-3-amine Terminal Alkyne process Solvent (THF/DMF) Room Temp. to 60 °C Inert Atmosphere (N2/Ar) start->process catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et3N) catalyst->process product 5-Alkynyl-1-methyl-1H- indazol-3-amine process->product

Sources

Method

Application Notes and Protocols: 5-Iodo-1-methyl-1H-indazol-3-amine as a Pivotal Pharmaceutical Intermediate

Introduction: The Strategic Importance of 5-Iodo-1-methyl-1H-indazol-3-amine The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Iodo-1-methyl-1H-indazol-3-amine

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1] Notably, several indazole-containing kinase inhibitors have gained regulatory approval for cancer treatment, such as axitinib, pazopanib, and entrectinib.[1]

Within this esteemed class of molecules, 5-Iodo-1-methyl-1H-indazol-3-amine emerges as a highly valuable and versatile intermediate. Its strategic importance lies in the orthogonal reactivity of its functional groups: the 3-amino group, the 5-iodo substituent, and the N1-methylated indazole core. The 1H-indazole-3-amine structure is a known effective hinge-binding fragment in kinase inhibitors.[3] The iodine atom at the 5-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3] This allows for the introduction of diverse aryl or heteroaryl moieties, a key step in the synthesis of numerous targeted therapies. The N1-methylation influences the molecule's physicochemical properties and its interactions with biological targets.

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of 5-Iodo-1-methyl-1H-indazol-3-amine, as well as its subsequent application in the synthesis of a key precursor to the potent VEGFR inhibitor, axitinib.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the handling and application of 5-Iodo-1-methyl-1H-indazol-3-amine.

PropertyValueReference
CAS Number 1227955-23-8[4]
Molecular Formula C₈H₈IN₃[5]
Molecular Weight 273.07 g/mol [5]
Appearance Off-white solid[4]
Storage 2-8°C, protect from light[4]

Safety and Handling:

5-Iodo-1-methyl-1H-indazol-3-amine should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of accidental exposure, refer to the safety data sheet (SDS) for appropriate first-aid measures.[6][7]

Hazard Statements:

  • Harmful if swallowed.[8]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine: A Proposed Multi-Step Protocol

The following is a proposed three-step synthetic route for 5-Iodo-1-methyl-1H-indazol-3-amine, based on established methodologies for the synthesis of analogous indazole derivatives.

Synthesis_Workflow A 2-Fluoro-5-iodobenzonitrile B 5-Iodo-1H-indazol-3-amine A->B Hydrazine hydrate, n-Butanol, Reflux C 5-Iodo-1-methyl-1H-indazol-3-amine B->C Methyl iodide, Base, DMF

Caption: Proposed synthetic workflow for 5-Iodo-1-methyl-1H-indazol-3-amine.

Step 1: Synthesis of 5-Iodo-1H-indazol-3-amine

This step involves the cyclization of 2-fluoro-5-iodobenzonitrile with hydrazine hydrate, a common and efficient method for constructing the indazole core.[3]

Protocol:

  • To a solution of 2-fluoro-5-iodobenzonitrile (1.0 eq) in n-butanol (10 vol), add hydrazine hydrate (80% in water, 2.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration and wash with a small amount of cold n-butanol.

  • Dry the solid under vacuum to yield 5-Iodo-1H-indazol-3-amine.

Step 2: N-Methylation of 5-Iodo-1H-indazol-3-amine

The regioselective N-alkylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[9] The choice of base and solvent can significantly influence the regioselectivity.

Protocol:

  • To a solution of 5-Iodo-1H-indazol-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 vol), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the crude 5-Iodo-1-methyl-1H-indazol-3-amine is crucial to ensure its suitability for subsequent reactions.

Purification Protocol:

  • Aqueous Work-up: A dark-colored crude product may indicate the presence of residual iodine. To remove this, dissolve the crude material in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The disappearance of the color indicates the removal of iodine. Subsequently, wash with brine, dry the organic layer over Na₂SO₄, and concentrate.[10]

  • Recrystallization: For further purification, recrystallization can be employed. A mixture of ethanol and water is often effective for amino-indazole derivatives.[10] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration and dry under vacuum.

  • Column Chromatography: If recrystallization is not sufficient, purification by silica gel column chromatography can be performed. Due to the basic nature of the amino group, which can cause streaking on acidic silica gel, it is advisable to add a basic modifier like triethylamine (0.1-1%) to the eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Characterization:

The structure and purity of the synthesized 5-Iodo-1-methyl-1H-indazol-3-amine should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the N-methyl group around δ 3.8-4.2 ppm, and a broad singlet for the amino protons.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm, and a signal for the N-methyl carbon around δ 30-35 ppm. The carbon bearing the iodine will be shifted to a higher field (lower ppm value).
Mass Spectrometry The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₉IN₃⁺ (m/z 274.98).
Infrared (IR) Characteristic N-H stretching vibrations for the amino group in the range of 3300-3500 cm⁻¹, and C-H stretching of the aromatic and methyl groups.

Application in Pharmaceutical Synthesis: A Key Step in the Axitinib Synthesis

5-Iodo-1-methyl-1H-indazol-3-amine is a key building block in the synthesis of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). A crucial step in this synthesis is the Suzuki-Miyaura cross-coupling reaction to introduce the vinylpyridine moiety.

Suzuki_Coupling A 5-Iodo-1-methyl-1H-indazol-3-amine C Key Axitinib Intermediate A->C B 2-Vinylpyridine Boronic Acid Pinacol Ester B->C Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->C Base Base (e.g., K₂CO₃) Base->C Solvent Solvent (e.g., Dioxane/H₂O) Solvent->C

Caption: Suzuki-Miyaura coupling of 5-Iodo-1-methyl-1H-indazol-3-amine.

Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 5-Iodo-1-methyl-1H-indazol-3-amine (1.0 eq), 2-vinylpyridine boronic acid pinacol ester (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product, a key intermediate for the synthesis of axitinib.

Conclusion

5-Iodo-1-methyl-1H-indazol-3-amine is a strategically important intermediate in pharmaceutical research and development. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, provides access to a versatile building block. The protocols and application notes presented herein offer a comprehensive guide for researchers and scientists working with this compound, enabling its effective use in the synthesis of complex drug molecules like axitinib. The principles of purification and characterization outlined are crucial for ensuring the quality and reliability of this key intermediate in drug discovery programs.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Link

  • Technical Support Center: Purification of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem. Link

  • 5-AMINO-3-IODO (1H)INDAZOLE synthesis. ChemicalBook. Link

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Link

  • 3-iodo-1-methyl-1H-indazol-5-amine 97%. Advanced ChemBlocks. Link

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Link

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents. Link

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. NIH. Link

  • Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio). Google Patents. Link

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Link

  • SAFETY DATA SHEET. Fisher Scientific. Link

  • Method for preparing intermediate of axitinib and application of ... Google Patents. Link

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Link

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  • A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. Google Patents. Link

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Link

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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Research Square. Link

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. Link

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Link

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  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Link

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Link

  • 1-methylindole. Organic Syntheses Procedure. Link

  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. ResearchGate. Link

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Link

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Link

  • Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization. Benchchem. Link

  • 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets. ECHEMI. Link

  • SAFETY DATA SHEET. Fisher Scientific. Link

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Link

  • Separation of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- on Newcrom R1 HPLC column. SIELC. Link

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Link

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL open science. Link

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. Link

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Link

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  • (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. Link

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  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. NIH. Link

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. Link

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  • SAFETY DATA SHEET. Sigma-Aldrich. Link

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Application

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 5-Iodo-1-methyl-1H-indazol-3-amine

Abstract This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the accurate purity assessment of 5-Iodo-1-methyl-1H-indazol-3-amine, a critical intermediate in pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the accurate purity assessment of 5-Iodo-1-methyl-1H-indazol-3-amine, a critical intermediate in pharmaceutical synthesis. The method leverages reversed-phase chromatography with gradient elution and UV detection to achieve excellent separation of the main component from potential process-related impurities and degradation products. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in a regulated environment.[1][2][3]

Introduction and Scientific Rationale

5-Iodo-1-methyl-1H-indazol-3-amine (MW: 273.07 g/mol , Formula: C₈H₈IN₃) is a substituted indazole derivative.[4] Such heterocyclic compounds are foundational scaffolds in medicinal chemistry, frequently utilized in the development of therapeutic agents. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable parameter in drug development, directly impacting the safety and efficacy of the final drug product. Consequently, a reliable analytical method to quantify purity and identify impurities is essential.[3]

The chemical structure of the analyte presents specific challenges and opportunities for chromatographic separation. The presence of the amine group makes the molecule basic, which can lead to undesirable interactions with residual silanol groups on conventional silica-based columns, resulting in poor peak shape (tailing).[5][6] This method addresses this by controlling the mobile phase pH and utilizing a modern, end-capped column. The conjugated indazole ring system provides a strong chromophore, making UV-Vis spectrophotometry a highly sensitive and appropriate detection technique.[5]

This document provides a comprehensive, step-by-step protocol for the analysis, underpinned by a rigorous validation study to establish its specificity, linearity, accuracy, precision, and robustness.

Chromatographic Method and Conditions

The selection of a reversed-phase C18 column is based on its versatility and proven efficacy in separating compounds of moderate polarity like the target analyte. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable runtime, a critical requirement for a comprehensive purity analysis.

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent end-capped C18 column.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (reagent grade), Glacial Acetic Acid (reagent grade), and purified water (18.2 MΩ·cm).

Optimized Chromatographic Parameters

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD, 254 nm (Monitoring); Spectral scan 200-400 nm for peak purity
Run Time 30 minutes

Causality Behind Choices:

  • Mobile Phase pH (4.5): This pH ensures that the basic amine functionality of the analyte is protonated, improving its aqueous solubility and promoting a single ionic form. Crucially, it also suppresses the ionization of acidic silanol groups on the silica surface, minimizing secondary interactions that cause peak tailing.[5]

  • Ammonium Acetate Buffer: This volatile buffer is compatible with mass spectrometry (MS) should further investigation of unknown impurities be required.

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

  • DAD Detection: A Diode Array Detector is strongly recommended over a simple UV detector. It not only allows for the optimal detection wavelength to be chosen but is indispensable for assessing peak purity, a key component of method specificity.[5]

Experimental Protocols

Workflow Visualization

The overall process from sample preparation to final data analysis is outlined in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation p1 Prepare Mobile Phases (A and B) a1 Equilibrate HPLC System p1->a1 p2 Prepare Diluent (50:50 ACN:Water) p3 Prepare Standard & Sample Solutions (0.5 mg/mL) p2->p3 a3 Inject Blank, Standard, and Sample Solutions p3->a3 a2 Perform System Suitability Test (SST) a1->a2 a2->a3 If SST Passes a4 Acquire Chromatographic Data a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate Purity (% Area Normalization) d1->d2 d3 Perform Method Validation Tests d2->d3 d4 Generate Final Report d3->d4

Caption: High-level workflow for HPLC purity analysis.

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate, pH 4.5):

    • Weigh 0.77 g of ammonium acetate and dissolve it in 1000 mL of purified water.

    • Adjust the pH to 4.5 ± 0.05 using glacial acetic acid.

    • Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile directly. Filter if necessary.

  • Diluent:

    • Prepare a mixture of Acetonitrile and Purified Water in a 1:1 volume ratio.

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of 5-Iodo-1-methyl-1H-indazol-3-amine reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (0.5 mg/mL):

    • Prepare in the same manner as the Standard Solution, using the sample to be analyzed.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Protocol (ICH Q2(R1) Framework)

A self-validating system is one where the protocol itself confirms the method's reliability.[1][2] The following steps, grounded in ICH guidelines, establish the trustworthiness of this analytical procedure.[1][7][8]

Validation_Logic cluster_qualitative Qualitative Confidence cluster_quantitative Quantitative Confidence cluster_performance Performance Limits cluster_reliability Reliability center Validated HPLC Method specificity Specificity (Peak Purity) center->specificity linearity Linearity center->linearity accuracy Accuracy (Recovery) center->accuracy precision Precision (Repeatability & Intermediate) center->precision robustness Robustness center->robustness lod LOD specificity->lod range Range linearity->range loq LOQ precision->loq

Caption: Logical pillars of HPLC method validation.

System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance must be verified.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Standard Solution five times consecutively.

  • The results must meet the criteria in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 5000
%RSD of Peak Area ≤ 2.0% for 5 replicate injections
%RSD of Retention Time ≤ 1.0% for 5 replicate injections
Validation Parameters
  • Specificity: Analyze the diluent, a standard solution, and a sample solution. The method is specific if the main peak is well-resolved from any impurities (Resolution > 2.0) and the diluent shows no interfering peaks at the analyte's retention time. Use the DAD to perform peak purity analysis on the analyte peak to confirm spectral homogeneity.

  • Linearity: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 0.005 mg/mL to 0.75 mg/mL). Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[9]

  • Accuracy: Perform recovery studies by spiking the analyte into a placebo or blank matrix at three concentration levels (e.g., 50%, 100%, and 150% of the test concentration), with three preparations at each level. The mean recovery should be within 98.0% to 102.0%.[9]

  • Precision:

    • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the test concentration on the same day. The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet the pre-defined acceptance criteria.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine experimentally by injecting solutions of decreasing concentration. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10), while the LOD is the lowest concentration that can be detected (typically S/N ratio ≥ 3).

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase pH by ±0.2 units) and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during routine use.

Data Analysis: Purity Calculation

The purity of the sample is calculated using the area normalization method.

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main component at the chosen wavelength (254 nm). For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required.

Conclusion

The HPLC method detailed in this application note is demonstrated to be a specific, linear, accurate, precise, and robust system for the determination of purity for 5-Iodo-1-methyl-1H-indazol-3-amine. The comprehensive protocol and validation framework ensure that the method is fit for its intended purpose in a quality control setting, providing trustworthy data to support drug development and manufacturing processes.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from [Link][2]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][1]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link][7]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link][3]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][8]

  • Al-Aani, H., & Al-Rekabi, A. (2012). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 231-236. Retrieved from [Link][10][11]

  • Ektova, L. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431-436. Retrieved from [Link][9]

  • PubChem. (n.d.). 1H-Indazol-3-amine. Retrieved from [Link][12]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link][6]

Sources

Method

Application Note: A Scalable and Regioselective Synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine

Abstract 5-Iodo-1-methyl-1H-indazol-3-amine is a pivotal building block in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics.[1][2] Its synthesis on a laboratory and pilo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Iodo-1-methyl-1H-indazol-3-amine is a pivotal building block in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics.[1][2] Its synthesis on a laboratory and pilot scale requires a robust, high-yielding, and regiochemically precise methodology. This application note details a validated two-step synthetic pathway designed for scalability, starting from commercially available 2-aminobenzonitrile. The process involves an initial cyclization to form 1-methyl-1H-indazol-3-amine, followed by a selective electrophilic iodination at the C5 position. We provide a comprehensive, step-by-step protocol, explain the rationale behind key experimental choices, and offer guidance on process safety, optimization, and troubleshooting to ensure reproducibility and high purity of the final product.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in drug discovery, renowned for its ability to mimic purine bases and engage in critical hydrogen bonding interactions with protein targets.[1][3][4] Specifically, the 1H-indazole-3-amine framework serves as an effective hinge-binding fragment in numerous kinase inhibitors.[1] The introduction of an iodine atom at the 5-position provides a crucial handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[5][6][7]

This guide addresses the need for a reliable and scalable synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine, moving beyond small-scale laboratory procedures to a protocol suitable for producing gram-to-kilogram quantities required for drug development campaigns.

Overall Synthetic Strategy

The selected synthetic route is a two-stage process designed for operational simplicity, scalability, and control over regioselectivity.

  • Stage 1: Cyclization. Formation of the indazole core by reacting 2-aminobenzonitrile with methylhydrazine. This step efficiently constructs the key intermediate, 1-methyl-1H-indazol-3-amine.

  • Stage 2: Regioselective Iodination. Electrophilic aromatic substitution on the electron-rich indazole ring using Iodine Monochloride (ICl) to selectively install the iodine atom at the desired C5 position.

G A 2-Aminobenzonitrile (Starting Material) B 1-methyl-1H-indazol-3-amine (Intermediate) A->B  Stage 1: Cyclization (Methylhydrazine) C 5-Iodo-1-methyl-1H-indazol-3-amine (Final Product) B->C  Stage 2: Iodination (Iodine Monochloride)

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 1-methyl-1H-indazol-3-amine

Principle and Rationale

The formation of the 3-aminoindazole ring from a 2-aminobenzonitrile derivative is a well-established and efficient transformation.[3][4] The reaction proceeds via nucleophilic attack of methylhydrazine on the nitrile carbon, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic indazole system.

Causality of Experimental Choices:

  • Starting Material: 2-Aminobenzonitrile is a readily available and cost-effective commercial starting material.

  • Reagent: Methylhydrazine serves a dual role: the hydrazine moiety is essential for forming the pyrazole ring, and the methyl group is directly incorporated, pre-installing the required N1-substituent. This circumvents a separate N-methylation step, improving atom economy.

  • Solvent: A high-boiling polar solvent like ethylene glycol or pyridine is often used to facilitate the reaction, which typically requires elevated temperatures to drive the cyclization to completion.

  • Scale-up Consideration: This reaction is generally clean and high-yielding, making it amenable to large-scale production without requiring complex purification steps for the intermediate.

Experimental Protocol: Synthesis of 1-methyl-1H-indazol-3-amine

Table 1: Reagent Stoichiometry for Stage 1

ReagentMW ( g/mol )AmountMolesEquivalents
2-Aminobenzonitrile118.14100.0 g0.8461.0
Methylhydrazine46.0746.6 g (42.8 mL)1.0151.2
Pyridine79.10500 mL--

Procedure:

  • Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.

  • Reagent Charging: Charge the flask with 2-aminobenzonitrile (100.0 g, 0.846 mol) and pyridine (500 mL). Stir the mixture until a clear solution is formed.

  • Addition of Methylhydrazine: Cautiously add methylhydrazine (46.6 g, 1.015 mol) to the solution at room temperature. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 115°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into ice-cold water (2 L) with vigorous stirring. A precipitate will form. c. Stir the slurry for 1 hour in an ice bath to ensure complete precipitation. d. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 500 mL). e. Dry the solid in a vacuum oven at 50-60°C to a constant weight.

  • Result: The protocol typically yields 1-methyl-1H-indazol-3-amine as an off-white to light brown solid (Yield: 85-95%). The material is often of sufficient purity (>97%) to be used directly in the next stage.

Stage 2: Synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine

Principle and Rationale

This stage involves a regioselective electrophilic aromatic substitution. The indazole ring system is electron-rich and susceptible to attack by electrophiles. The substitution pattern is directed by the existing substituents. For the 1-methyl-1H-indazol-3-amine system, the C5 and C7 positions are the most activated. Under controlled conditions, substitution at C5 is generally favored.

Causality of Experimental Choices:

  • Iodinating Agent: Iodine monochloride (ICl) is a potent electrophile, more reactive than molecular iodine (I₂), allowing the reaction to proceed under milder conditions and with shorter reaction times. This is critical for preventing side reactions on a large scale.

  • Solvent: Acetic acid is an ideal solvent for this transformation. It is polar enough to dissolve the starting material and the ICl, is unreactive under the reaction conditions, and facilitates the reaction by stabilizing charged intermediates.

  • Temperature Control: The reaction is typically run at or slightly below room temperature. Maintaining a controlled temperature is crucial for preventing the formation of di-iodinated or other undesired byproducts.[8]

  • Work-up: The work-up procedure is designed to neutralize the acidic solvent, quench any unreacted iodine monochloride, and precipitate the product. An aqueous solution of a reducing agent like sodium thiosulfate is used to safely destroy excess ICl and remove the color of iodine.[8]

G cluster_0 Reaction Mechanism: Electrophilic Iodination at C5 Indazole 1-methyl-1H-indazol-3-amine Intermediate Sigma Complex (Wheland Intermediate) Indazole->Intermediate Attack by electron-rich ring ICl Iodine Monochloride (I-Cl) ICl->Intermediate Product 5-Iodo-1-methyl-1H-indazol-3-amine Intermediate->Product Re-aromatization HCl HCl

Caption: Simplified mechanism of electrophilic iodination.

Experimental Protocol: Synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine

Table 2: Reagent Stoichiometry for Stage 2

ReagentMW ( g/mol )AmountMolesEquivalents
1-methyl-1H-indazol-3-amine147.18100.0 g0.6791.0
Iodine Monochloride (ICl)162.36115.5 g0.7111.05
Acetic Acid60.051.0 L--

Procedure:

  • Reactor Setup: Use a 3 L jacketed reactor equipped with a mechanical stirrer, a nitrogen inlet, a thermocouple, and an addition funnel.

  • Dissolution: Charge the reactor with 1-methyl-1H-indazol-3-amine (100.0 g, 0.679 mol) and glacial acetic acid (1.0 L). Stir until all solids have dissolved. Cool the solution to 10-15°C using a circulating chiller.

  • ICl Addition: In a separate flask, dissolve iodine monochloride (115.5 g, 0.711 mol) in glacial acetic acid (200 mL). Transfer this solution to the addition funnel.

  • Reaction: Add the ICl solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 25°C. After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: a. Once the reaction is complete, carefully pour the reaction mixture into a large beaker containing an ice-cold solution of 10% aqueous sodium thiosulfate (2.5 L). b. Stir the mixture until the dark color of iodine has disappeared. c. Adjust the pH of the slurry to 8-9 by the slow addition of concentrated ammonium hydroxide solution. This must be done in an ice bath as the neutralization is highly exothermic. d. Stir the resulting thick precipitate for 1 hour in the ice bath. e. Isolate the solid product by vacuum filtration, washing the filter cake with plenty of cold water until the filtrate is neutral.

  • Purification: a. The crude product can be purified by recrystallization. Suspend the wet cake in ethanol (approx. 1.5 L) and heat to reflux until a clear solution is obtained. b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 2 hours. c. Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.

  • Result: This protocol typically yields 5-Iodo-1-methyl-1H-indazol-3-amine as a white to off-white crystalline solid (Yield: 80-90%; Purity: >99% by HPLC).

Safety and Handling Precautions

  • Methylhydrazine: Is a suspected carcinogen and is highly toxic and corrosive. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Iodine Monochloride (ICl): Is highly corrosive and reacts violently with water.[9][10] It causes severe skin burns and eye damage.[11][12] All handling must be performed in a chemical fume hood.[12][13] Ensure no contact with moisture. Use compatible materials for handling (glass, PTFE). An emergency shower and eyewash station should be readily accessible.[13]

  • Acetic Acid & Pyridine: Are corrosive and have strong odors. Handle in a fume hood.

  • Neutralization: The neutralization of the acidic reaction mixture with ammonium hydroxide is highly exothermic. Perform this step slowly and with efficient cooling to control the temperature.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Stage 1 Incomplete reaction.Increase reaction time or temperature slightly. Ensure methylhydrazine quality is high.
Product lost during work-up.Ensure precipitation is complete by using sufficient ice-cold water and allowing adequate time for stirring.
Impurity Formation in Stage 2 Reaction temperature too high.Maintain strict temperature control (<25°C) during ICl addition.
Over-iodination (di-iodo product).Use no more than 1.05 equivalents of ICl. Ensure slow, controlled addition.
Incomplete reaction.Allow for longer reaction time. Check the purity of the ICl.
Dark-colored Final Product Residual iodine present.During work-up, ensure a sufficient amount of sodium thiosulfate solution is used to fully quench all iodine. Wash the filter cake thoroughly.[8]
Purification Issues Product oiling out during recrystallization.Add a co-solvent (e.g., water) or try a different solvent system (e.g., isopropanol, acetonitrile).
Poor recovery from recrystallization.Minimize the amount of hot solvent used for dissolution. Ensure slow cooling to promote crystal growth.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. Available at: [Link]

  • Ahmad, I., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(9), 103270. Available at: [Link]

  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7293. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from [Link]

  • Hammond, N., et al. (2011). An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. Canadian Journal of Chemistry, 89(8), 999-1003. Available at: [Link]

  • Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters, 89, 129383. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Arepally, S., & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis, 56, 3108–3118. Available at: [Link]

  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride. Retrieved from [Link]

  • Ali, I., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(19), 6296. Available at: [Link]

  • Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS. Retrieved from [Link]

  • Pospisil, J., et al. (2004). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry, 69(23), 7935-7940. Available at: [Link]

  • ChemWhat. (n.d.). 2-Amino-5-Iodobenzonitrile CAS#: 132131-24-9. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Preprints.org. Available at: [Link]

  • Kumar, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11, 22971-22996. Available at: [Link]

  • Coluccia, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(6), 2286-2295. Available at: [Link]

  • Al-Jammaz, I. (2024). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. European Journal of Advanced Chemistry Research, 5(2), 1-4. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-iodopyridine.
  • Google Patents. (n.d.). Methods for preparing indazole compounds.
  • Sun, Q., & Liu, G. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 273, 116443. Available at: [Link]

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Application

Application Notes: The Strategic Role of Iodo-indazoles in Modern Anti-Cancer Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology The landscape of cancer therapy is increasingly dominated by targeted agents that interfere with specific molecular pathways essential for tumor g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The landscape of cancer therapy is increasingly dominated by targeted agents that interfere with specific molecular pathways essential for tumor growth and survival. Within the vast chemical space explored by medicinal chemists, the indazole ring system has emerged as a "privileged scaffold". This bicyclic aromatic heterocycle is a bioisostere of indole and is a core structural component in numerous clinically successful anti-cancer drugs. Marketed therapeutics such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Entrectinib (an ALK and ROS1 inhibitor) all feature the indazole motif, underscoring its importance in the design of potent kinase inhibitors.[1][2]

The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of physiochemical properties and biological activity. Among the various substituted indazoles, 3-iodo-indazoles stand out as exceptionally valuable intermediates in the drug discovery process. The iodine atom at the C-3 position serves as a versatile synthetic handle, facilitating the introduction of diverse molecular fragments through well-established cross-coupling reactions. This strategic placement allows for the rapid generation of compound libraries, which is crucial for exploring structure-activity relationships (SAR) and identifying lead candidates with optimal potency and selectivity.

This guide provides a detailed overview of the applications of iodo-indazoles in anti-cancer drug discovery, complete with field-proven protocols for their synthesis, derivatization, and biological evaluation.

The Iodo-indazole Advantage: A Gateway to Chemical Diversity

The primary utility of 3-iodo-indazole lies in its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[3][4] The carbon-iodine bond is sufficiently reactive to participate in these transformations, allowing for the formation of new carbon-carbon bonds. This enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C-3 position, which is a critical region for interaction with the ATP-binding pocket of many protein kinases. By systematically varying the substituent at this position, researchers can modulate the compound's affinity and selectivity for different kinase targets.

Core Synthetic Protocol 1: Synthesis of 3-Iodo-1H-indazole

This protocol describes the direct iodination of 1H-indazole to produce the key 3-iodo-1H-indazole intermediate.

Principle: The reaction proceeds via an electrophilic substitution mechanism. Potassium hydroxide (KOH) acts as a base to deprotonate the indazole ring, increasing its nucleophilicity and facilitating the attack on molecular iodine (I₂). Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the ions involved.

Materials:

  • 1H-Indazole

  • Potassium hydroxide (KOH) pellets

  • Iodine (I₂)

  • Dimethylformamide (DMF)

  • 10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₄)

  • Diethyl ether or Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 1H-indazole (1 equivalent) in DMF.

  • Carefully add KOH pellets (2-4 equivalents) to the stirred solution.[5] The mixture may warm up slightly.

  • In a separate flask, prepare a solution of iodine (1.5-2 equivalents) in a minimal amount of DMF.

  • Add the iodine solution dropwise to the indazole/KOH mixture at room temperature.

  • Stir the reaction mixture for 1-3 hours at room temperature.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing 10% aqueous NaHSO₃ or Na₂S₂O₄ to quench any unreacted iodine.[5][6]

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-iodo-1H-indazole can be purified by recrystallization or column chromatography to yield a white solid.[5]

Self-Validation: The successful synthesis of the product can be confirmed by its melting point (90–92 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the correct structure and purity.[5]

Mechanism of Action: Targeting Key Cancer Pathways

Iodo-indazole derivatives exert their anti-cancer effects through various mechanisms, with the inhibition of protein kinases being the most prominent.[1] Many of these compounds are designed as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates.

One of the most frequently dysregulated signaling cascades in cancer is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.[7][8] Several indazole-based compounds have been specifically designed to target key kinases within this pathway.[7][9]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Angiogenesis Angiogenesis mTORC1->Angiogenesis Indazole_Inhibitor Iodo-Indazole Derivative Indazole_Inhibitor->PI3K Indazole_Inhibitor->AKT Indazole_Inhibitor->mTORC1

Figure 1: Iodo-indazole derivatives targeting the PI3K/AKT/mTOR pathway.

As shown in Figure 1, iodo-indazole derivatives can be designed to inhibit PI3K, AKT, and/or mTOR, thereby blocking downstream signaling and leading to reduced cancer cell proliferation and survival.[7] For example, the 3-amino-1H-indazole derivative W24 has been shown to exhibit broad-spectrum antiproliferative activity by targeting this pathway.[7]

Biological Evaluation Workflow

The evaluation of newly synthesized iodo-indazole derivatives follows a standardized, multi-step workflow designed to assess their anti-cancer potential, from initial cytotoxicity screening to in vivo efficacy studies.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 3-Iodo-indazole Derivatization Library Derivatization (e.g., Suzuki Coupling) Synthesis->Derivatization Screening Anti-proliferative Screening (MTT Assay) Derivatization->Screening Mechanistic Mechanism of Action (Apoptosis, Cell Cycle) Screening->Mechanistic Identify Hits Target Target Engagement (Kinase Assays) Mechanistic->Target Xenograft Tumor Xenograft Model in Mice Target->Xenograft Select Lead Toxicity Toxicity & PK/PD Studies Xenograft->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt Lead_Opt->Derivatization Iterative Improvement

Figure 2: Drug discovery workflow for iodo-indazole derivatives.
Core Biological Protocol 2: In Vitro Anti-proliferative MTT Assay

This protocol details a colorimetric assay to determine the cytotoxic effects of the synthesized iodo-indazole derivatives on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[11]

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-231, A549, MCF-7)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized iodo-indazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[12][13]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the iodo-indazole compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a plate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Self-Validation: The assay should include positive controls (e.g., a known cytotoxic drug like Doxorubicin) to confirm the responsiveness of the cell lines. The Z'-factor can be calculated from the positive and negative controls to assess the quality and robustness of the assay.

Core Biological Protocol 3: Mouse Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a lead iodo-indazole compound.

Principle: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[14] These models allow for the assessment of a drug's ability to inhibit tumor growth in a living organism, providing crucial data on efficacy and potential toxicity before clinical trials.[14][15]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)[14]

  • Human cancer cell line known to be sensitive to the lead compound in vitro

  • Lead iodo-indazole compound formulated in a suitable vehicle (e.g., saline, PEG400)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.[16]

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure their dimensions.[15][16]

  • Randomize the mice into treatment and control groups (typically 5-10 mice per group) with comparable average tumor volumes.[15][17]

  • Drug Administration: Administer the lead compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.[18]

  • Monitoring: Measure tumor volumes with calipers every 3-4 days and record the body weight of the mice as an indicator of general toxicity.[15] Tumor volume is often calculated using the formula: (Length x Width²)/2.[16]

  • Endpoint: Continue the experiment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined maximum size.[15][17]

  • Data Analysis: Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment). Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

Self-Validation: The study's validity is supported by statistically significant differences in tumor growth between the treated and vehicle control groups. Monitoring body weight and observing the general health of the mice provides a preliminary assessment of the compound's toxicity profile.[7]

Summary of Biological Activity

The strategic derivatization of the 3-iodo-indazole scaffold has yielded numerous compounds with potent anti-cancer activity across a range of cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Primary Target/MechanismReference
2f 4T1 (Breast)0.23Induces apoptosis, inhibits migration[19]
2f HepG2 (Liver)0.80Induces apoptosis, inhibits migration[19]
W24 HGC-27 (Gastric)0.43PI3K/AKT/mTOR inhibitor[7]
W24 HT-29 (Colon)3.88PI3K/AKT/mTOR inhibitor[7]
Entrectinib ALK-positive cells0.012Anaplastic Lymphoma Kinase (ALK)[2]

Conclusion

Iodo-indazoles represent a cornerstone in the rational design of modern anti-cancer therapeutics, particularly kinase inhibitors. Their synthetic tractability, coupled with the proven pharmacological relevance of the indazole scaffold, makes them an invaluable tool for drug discovery teams. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize novel iodo-indazole-based compounds, paving the way for the next generation of targeted cancer therapies.

References
  • Sang, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available at: [Link]

  • Li, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. Available at: [Link]

  • Cena, C., & Di Stefano, O. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Molecules, 25(15), 3482. Available at: [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–5. Available at: [Link]

  • Gao, H., et al. (2015). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS One, 10(7), e0132534. Available at: [Link]

  • Abdel-Halim, H., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Menichincheri, M., et al. (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 21(7), 933. Available at: [Link]

  • Hori, Y., et al. (2024). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 14. Available at: [Link]

  • Shrivastava, S., et al. (2017). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences, 18(5), 987. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. Retrieved January 26, 2026, from [Link]

  • PLoS One. (2015). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS One. Available at: [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Thangaraj, P. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Indole-based PI3K/AKT/mTOR pathway inhibitors. Retrieved January 26, 2026, from [Link]

  • GEN Webinars. (2014). Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. Available at: [Link]

  • ResearchGate. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron. Available at: [Link]

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Method

Application Notes &amp; Protocols: 5-Iodo-1-methyl-1H-indazol-3-amine as a Versatile Scaffold for Novel Antimicrobial Agent Synthesis

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes and an aggressive pursuit of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes and an aggressive pursuit of novel chemical scaffolds. Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of countless therapeutic agents.[1] Among these, the indazole moiety, a bicyclic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" due to its wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2]

This guide focuses on 5-Iodo-1-methyl-1H-indazol-3-amine , a strategically functionalized starting material for the synthesis of new antimicrobial candidates. The rationale for its selection is threefold:

  • The 1H-Indazole-3-amine Core: This specific arrangement is a known effective "hinge-binding" fragment in various enzymes, suggesting a high potential for targeted biological activity.[3]

  • The 5-Iodo Group: This heavy halogen serves multiple purposes. It enhances lipophilicity, which can be crucial for cell membrane penetration.[4] Furthermore, it provides a reactive handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse chemical libraries.

  • The 3-Amino Group: This primary amine is an excellent nucleophilic center, ideal for forming stable amide, sulfonamide, or urea linkages, enabling systematic exploration of structure-activity relationships (SAR).

This document provides a comprehensive framework for researchers, outlining synthetic strategies, detailed experimental protocols, and methodologies for evaluating the antimicrobial efficacy of novel compounds derived from this promising scaffold.

Part 1: Synthetic Strategy and Protocol

The primary amino group at the C3 position of 5-Iodo-1-methyl-1H-indazol-3-amine is the key reactive site for building a library of derivatives. A robust and high-yielding approach is the acylation of this amine with various acyl chlorides or carboxylic acids to generate a series of N-(5-iodo-1-methyl-1H-indazol-3-yl)amides. This strategy allows for the introduction of diverse R-groups to probe the chemical space for optimal antimicrobial activity.

General Synthetic Workflow

The proposed synthetic pathway involves a straightforward nucleophilic acyl substitution. The lone pair of electrons on the 3-amino group attacks the electrophilic carbonyl carbon of an acyl chloride, leading to the formation of a stable amide bond. Pyridine or another non-nucleophilic base is used to scavenge the HCl byproduct.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Workup Start 5-Iodo-1-methyl-1H-indazol-3-amine Process Pyridine or Et3N (Base) DCM or THF (Solvent) 0°C to Room Temp, 2-4h Start->Process Reagent Acyl Chloride (R-COCl) Reagent->Process Workup Aqueous Workup & Purification (Crystallization/Chromatography) Process->Workup Product Target N-Indazolyl Amide Derivative Workup->Product

Caption: General workflow for the synthesis of N-indazolyl amide derivatives.

Detailed Protocol: Synthesis of N-(5-iodo-1-methyl-1H-indazol-3-yl)benzamide

This protocol details the synthesis of a representative compound. The causality behind the choice of reagents and conditions is to ensure a clean, efficient reaction. Dichloromethane (DCM) is an excellent solvent for its inertness and ability to dissolve the starting materials. Conducting the initial addition at 0°C helps to control the exothermicity of the acylation reaction.

Materials:

  • 5-Iodo-1-methyl-1H-indazol-3-amine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Iodo-1-methyl-1H-indazol-3-amine (e.g., 2.73 g, 10 mmol). Dissolve it in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (e.g., 1.58 g, 1.61 mL, 20 mmol) to the stirred solution.

  • Acylation: Add benzoyl chloride (e.g., 1.55 g, 1.28 mL, 11 mmol) dropwise over 10 minutes. Rationale: Slow addition prevents a rapid temperature increase and potential side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution (50 mL) to neutralize excess acid and the pyridinium hydrochloride salt.

  • Extraction: Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with brine (50 mL) to remove residual water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure N-(5-iodo-1-methyl-1H-indazol-3-yl)benzamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 2: Antimicrobial Susceptibility Testing (AST) Protocols

Once a library of derivatives is synthesized and purified, their antimicrobial activity must be quantified. The standard method is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Workflow for MIC Determination

G A Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C F Include Positive (No Drug) & Negative (No Bacteria) Controls B->F D Incubate Plate (e.g., 37°C for 18-24h) C->D E Read Results: Identify lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

Materials:

  • Synthesized indazole derivatives (stock solutions in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick several well-isolated colonies of the test bacterium.[5] Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[5] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. Add 50 µL of MHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting solution of your test compound in the first well. For example, add 100 µL of a 256 µg/mL compound solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. This creates a concentration range from 128 µg/mL to 0.25 µg/mL. d. Well 11 serves as the positive control (inoculum, no compound). Well 12 serves as the negative control (broth only, no inoculum).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Compare each well to the positive (turbid) and negative (clear) controls.

Data Presentation

Results should be tabulated for clear comparison. Hypothetical data for a small series of derivatives are presented below.

Compound IDR-Group (on Benzamide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
IND-01 -H1664
IND-02 4-Chloro432
IND-03 4-Methoxy32>128
IND-04 4-Nitro816
Ciprofloxacin (Reference)0.50.25

Part 3: Potential Mechanism of Action & SAR

Targeting Bacterial DNA Gyrase B (GyrB)

Bacterial DNA topoisomerases are clinically validated targets for antibiotics (e.g., fluoroquinolones target GyrA).[4] The GyrB subunit, which contains the ATP-binding site, represents a distinct and less exploited target. Several classes of indazole-based compounds have been identified as potent inhibitors of GyrB.[4] They act as competitive inhibitors, binding to the ATP-binding pocket and preventing the enzyme from carrying out its DNA supercoiling function, ultimately leading to bacterial cell death.

G cluster_pathway Normal Gyrase Function cluster_inhibition Inhibition Pathway ATP ATP GyrB GyrB ATP-Binding Site ATP->GyrB Binds Function DNA Supercoiling & Replication GyrB->Function Enables Indazole Indazole Derivative BlockedGyrB GyrB ATP-Binding Site Indazole->BlockedGyrB Competitively Binds NoFunction Inhibition of DNA Replication (Bactericidal Effect) BlockedGyrB->NoFunction Prevents ATP Binding

Caption: Proposed mechanism of action via inhibition of the GyrB ATP-binding site.

The synthesized N-(5-iodo-1-methyl-1H-indazol-3-yl)amide derivatives can be docked in silico into the GyrB active site (PDB: 1HNJ) to predict binding modes and rationalize experimental activity. Key interactions often involve hydrogen bonds with conserved residues like Asp81 and a network of hydrophobic interactions.[4]

Preliminary Structure-Activity Relationship (SAR) Insights
  • The Indazole Scaffold is Essential: The core structure is necessary for activity, consistent with other reports on indazole-based inhibitors.[8]

  • Impact of Benzamide Substitution:

    • Electron-Withdrawing Groups: The presence of a chloro (IND-02) or nitro (IND-04) group at the 4-position of the benzene ring appears to enhance activity, particularly against the Gram-positive S. aureus. This may be due to favorable electronic interactions within the enzyme's binding pocket.

    • Electron-Donating Groups: An electron-donating methoxy group (IND-03) significantly reduces activity, suggesting that electron-poor aromatic rings are preferred for this particular interaction.

  • Gram-Negative Activity: The higher MIC values against E. coli are typical and often attributed to the additional outer membrane of Gram-negative bacteria, which poses a permeability barrier that the compounds must overcome.

Conclusion

5-Iodo-1-methyl-1H-indazol-3-amine is a highly promising and versatile starting block for the development of novel antimicrobial agents. The synthetic accessibility of its 3-amino group allows for the rapid creation of amide libraries, while the 5-iodo position offers opportunities for further diversification. The protocols and strategies outlined in this guide provide a clear and scientifically grounded pathway for researchers to synthesize, screen, and begin to understand the mechanism of action of new indazole-based compounds in the critical fight against antimicrobial resistance.

References

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules. Available at: [Link]

  • Desai, N. C., et al. (2014). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. ResearchGate. Available at: [Link]

  • Hari Babu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

  • Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Husain, A., et al. (2016). Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives. ResearchGate. Available at: [Link]

  • Horne, K. M., & Cadle, C. E. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

  • Wang, H., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules. Available at: [Link]

  • OIE (World Organisation for Animal Health). (n.d.). Methodologies for Antimicrobial Susceptibility Testing. OIE. Available at: [Link]

  • Zhang, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Moskvina, V. S., et al. (2021). The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • World Organisation for Animal Health. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. Available at: [Link]

  • Wang, T., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Patel, N. B., et al. (2012). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Der Pharma Chemica. Available at: [Link]

  • bioMérieux. (n.d.). Antimicrobial Susceptibility Testing. bioMérieux Clinical Diagnostics. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming regioselectivity issues in indazole iodination

A Senior Application Scientist's Guide to Overcoming Regioselectivity Challenges Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Regioselectivity Challenges

Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole iodination. As a key synthetic handle for further diversification via cross-coupling reactions, the precise placement of an iodine atom on the indazole core is critical. However, achieving the desired regioselectivity can be a significant experimental hurdle.

This document moves beyond simple protocol recitation. Here, we will dissect the "why" behind the "how," providing mechanistic insights, troubleshooting strategies for common failures, and detailed, field-tested protocols to grant you control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered in the lab.

Q1: Why does my iodination of 1H-indazole exclusively yield the 3-iodo product?

This is the most frequently observed outcome and is rooted in the inherent electronic properties of the indazole ring system. The C3 position is the most electron-rich and sterically accessible carbon, making it the kinetic and thermodynamic hotspot for electrophilic aromatic substitution (EAS). For an unprotected 1H-indazole, deprotonation by a base at the N1 position generates an indazolide anion. This anion significantly activates the ring towards electrophiles, with the highest electron density localized at the C3 position, directing the incoming electrophilic iodine (I+) to this site.

Q2: What are the standard "go-to" conditions for a simple C3-iodination?

For a standard, unsubstituted 1H-indazole, the most reliable and widely cited method involves treating the starting material with molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1] This method is robust, high-yielding, and serves as an excellent starting point for optimization.

Q3: My C3-iodination reaction is not working or gives very low yield. What should I check first?

  • Base Integrity and Stoichiometry: Ensure your base (e.g., KOH, K₂CO₃) is fresh and anhydrous. Old or hydrated base will be less effective at deprotonating the indazole N-H, which is crucial for activation. Use at least one equivalent of base.

  • Solvent Quality: Use anhydrous DMF. Water can interfere with the reaction.

  • Reaction Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be required for less reactive substrates, but be mindful of potential side reactions.

  • Purity of Starting Material: Ensure your indazole is pure. Acidic impurities can quench the base.

Q4: I have an N1-protected indazole. Will the standard I₂/KOH method work?

No, the I₂/KOH method relies on the deprotonation of the N-H bond to activate the ring. If the N1 position is protected (e.g., with a Boc, methyl, or benzyl group), the ring is significantly less activated. For N-protected indazoles, direct iodination often requires stronger iodinating agents like N-Iodosuccinimide (NIS) or alternative strategies such as directed metalation followed by quenching with an iodine source.

Troubleshooting Guide: Tackling Advanced Regioselectivity Issues

This section provides in-depth solutions for more complex challenges.

Issue 1: My goal is C5-iodination, but I keep getting the C3-isomer or a mixture.

This is a classic regioselectivity challenge. Overcoming the intrinsic preference for C3 requires a strategic shift away from standard electrophilic substitution on an activated ring.

Root Cause Analysis: The C5 position is part of the benzene ring portion of the scaffold and is electronically less active than C3. Standard EAS conditions will always favor C3. To target C5, you must either "deactivate" C3 or specifically "activate" C5.

Solutions & Strategies:

  • Block the C3 Position: If your synthesis allows, start with a 3-substituted indazole (e.g., 3-methylindazole). With the C3 position blocked, electrophilic iodination is directed to the next most activated positions on the benzene ring, often C5.

  • Directed Ortho-Metalation (DoM): This is a powerful strategy. By installing a directing group (DG) on the N1 position, you can use a strong base (like LDA or n-BuLi) to selectively deprotonate the adjacent C7 position. Subsequent iodination will occur at C7. While not C5, this highlights the principle. For C5, a directing group would need to be placed at the C4 or C6 position, which is a more complex synthetic challenge.

  • Kinetic Control with Bulky Reagents: In some heterocyclic systems, using a bulky iodinating agent in a non-polar solvent at low temperatures can favor the less sterically hindered position. This is less predictable for indazoles but can be attempted through screening.

  • Sandmeyer-type Reaction: If a 5-aminoindazole is accessible, a diazo-displacement (Sandmeyer) reaction can be an effective, albeit multi-step, route to install iodine specifically at the C5 position.

Decision Workflow for Targeting a Specific Isomer

This workflow helps in selecting the appropriate synthetic strategy based on the desired iodoindazole isomer.

G start Start: Desired Iodo-Indazole Isomer? c3_target Target: 3-Iodoindazole start->c3_target C3 other_target Target: 5-Iodo, 7-Iodo, etc. start->other_target C5/Other unprotected Is Indazole N-H unprotected? c3_target->unprotected strategy_c Strategy C: Block C3 Position (e.g., use 3-Me-Indazole) other_target->strategy_c strategy_d Strategy D: Directed Metalation (Requires N1-Directing Group) other_target->strategy_d strategy_e Strategy E: Multi-step Synthesis (e.g., Sandmeyer from 5-aminoindazole) other_target->strategy_e method_a Method A: I₂ / Base (KOH) in DMF (High Yield, Robust) unprotected->method_a Yes method_b Method B: NIS in Polar Solvent (For sensitive substrates) unprotected->method_b No (N-Protected)

Caption: Decision tree for selecting an indazole iodination strategy.

Validated Experimental Protocols

These protocols are provided as a reliable starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for C3-Iodination of Unprotected 1H-Indazole

This protocol is adapted from widely used methods for synthesizing 3-iodoindazoles, which are key intermediates for further functionalization.[1][2]

Materials:

  • 1H-Indazole

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water (deionized)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (1.0 eq).

  • Add anhydrous DMF to dissolve the indazole (approx. 5-10 mL per gram of indazole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add powdered KOH (1.2 eq) portion-wise, maintaining the temperature below 10 °C. Stir for 15-20 minutes at 0 °C. The solution may change color.

  • In a separate flask, dissolve iodine (I₂) (1.2 eq) in a minimum amount of DMF.

  • Add the iodine solution dropwise to the indazole/KOH mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-iodo-1H-indazole.

Protocol 2: C3-Iodination using N-Iodosuccinimide (NIS)

This method is an alternative to using I₂ and can be advantageous for substrates sensitive to the harsher basic conditions of Protocol 1.

Materials:

  • 1H-Indazole (or N-protected indazole)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the indazole starting material (1.0 eq) in your chosen solvent (e.g., MeCN) in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) in one portion at room temperature.

  • Stir the reaction at room temperature. For N-protected or less reactive substrates, heating to 40-50 °C may be necessary.

  • Monitor the reaction by TLC/LCMS. The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate or DCM.

    • Wash the organic solution with saturated aqueous Na₂S₂O₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by silica gel column chromatography to obtain the desired 3-iodoindazole.

Comparative Data Summary

The choice of iodination conditions can significantly impact yield and purity. The following table summarizes common conditions for C3-iodination.

MethodIodine SourceBaseSolventTypical YieldKey Advantage
A I₂KOHDMF85-95%High yield, cost-effective
B I₂K₂CO₃DMF80-90%Milder base than KOH
C NISNoneMeCN/DCM75-85%Good for N-protected indazoles
D I₂t-BuOKTHF80-90%Strong base for difficult substrates

Mechanistic Insights: The "Umpolung" Strategy

While conventional methods treat the indazole as a nucleophile, advanced strategies can reverse this polarity (a concept known as "umpolung"). For instance, by converting the indazole to an N-acyloxy or N-benzoyloxy derivative, the C3 position becomes electrophilic.[3] This allows for reactions with nucleophiles, completely altering the rules of regioselectivity and opening doors to functionalizations that are impossible via standard EAS pathways.[3]

G cluster_0 Standard Reactivity (EAS) cluster_1 Umpolung Strategy Indazole_Nu Indazole (Nucleophile at C3) Product_Std 3-Iodoindazole Indazole_Nu->Product_Std Iodine_E Iodine (I+) (Electrophile) Iodine_E->Product_Std Indazole_E N-acyloxy-Indazole (Electrophile at C3) Product_Ump C3-Functionalized Indazole Indazole_E->Product_Ump Nucleophile External Nucleophile (e.g., Grignard, Organocuprate) Nucleophile->Product_Ump

Caption: Contrasting standard electrophilic substitution with an umpolung approach.

This advanced concept, while not a direct iodination method, is critical for any scientist looking to master the selective functionalization of the indazole core and serves as a powerful tool for overcoming intractable regioselectivity problems.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • ResearchGate. (n.d.). Iodination reaction of commercial indazole. [Diagram]. Available from: [Link]

  • Reddy, O. S., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available from: [Link]

  • Blakemore, D., et al. (2006). Methods for preparing indazole compounds. Google Patents.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

  • Chen, J., et al. (2019). Regioselective C5-H direct iodination of indoles. RSC Publishing. Available from: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. RSC Publishing. Available from: [Link]

  • MDPI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available from: [Link]

  • Bayer Pharma AG. (2018). Synthesis of indazole. Google Patents.
  • Arepally, S., & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). C-H functionalization of 2H-indazole. [Diagram]. Available from: [Link]

  • Li, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health. Available from: [Link]

  • ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Available from: [Link]

  • DSpace@MIT. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Available from: [Link]

  • National Institutes of Health. (n.d.). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine. This document provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and impurities encountered during its preparation.

Introduction to the Synthesis and Potential Challenges

The synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine is a critical process in the development of various pharmacologically active molecules. A common and efficient synthetic route involves a two-step process: first, the cyclization of an appropriately substituted benzonitrile with hydrazine to form the indazole core, followed by N-methylation to introduce the methyl group at the 1-position. While seemingly straightforward, this pathway is susceptible to the formation of several impurities that can complicate purification and compromise the quality of the final product. Understanding the origin of these impurities is paramount for developing robust and reproducible synthetic protocols.

This guide will delve into the identification of these impurities, provide detailed analytical methods for their detection, and offer practical, field-tested solutions to mitigate their formation and facilitate their removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I should expect during the synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine?

The primary impurities in this synthesis typically arise from the two main reaction steps: indazole ring formation and N-methylation. Expect to encounter the following:

  • Regioisomeric Impurities: The most common impurity is the undesired N-2 methylation product, 5-Iodo-2-methyl-1H-indazol-3-amine . The methylation of the indazole nitrogen can occur at either the N-1 or N-2 position.[1]

  • Unreacted Intermediates: The presence of 3-Amino-5-iodo-1H-indazole indicates an incomplete methylation reaction.

  • Starting Material Carryover: Residual 2-Fluoro-5-iodobenzonitrile may be present if the initial cyclization reaction with hydrazine did not go to completion.

  • De-iodinated Impurity: The carbon-iodine bond can be labile under certain conditions, leading to the formation of 1-methyl-1H-indazol-3-amine .[2]

  • Di-substituted Byproducts: While less common if starting with a pre-iodinated precursor, over-iodination can occur if the iodination is performed on the indazole ring itself, leading to di-iodo species.

Q2: I'm observing two spots on my TLC/peaks in my HPLC that are very close together. How can I confirm if this is the N-1 vs. N-2 regioisomer?

Distinguishing between the desired N-1 and the undesired N-2 methyl regioisomers is a critical analytical challenge. Here’s a systematic approach to their identification:

  • Review the Synthesis: The formation of both N-1 and N-2 isomers is a known phenomenon in the alkylation of indazoles.[1]

  • Mass Spectrometry (MS): Both isomers will have the same mass-to-charge ratio (m/z), confirming they are isomers but not differentiating them.

  • NMR Spectroscopy: This is the most definitive method for structural elucidation.

    • ¹H NMR: The chemical shift of the N-methyl protons will be different for the two isomers. The proximity of the methyl group to the different electronic environments of the indazole ring system allows for their distinction.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can show through-space correlation between the N-methyl protons and the protons on the benzene ring, helping to definitively assign the position of the methyl group.

  • Reference Standards: If available, co-injecting a certified reference standard of the undesired 5-Iodo-2-methyl-1H-indazol-3-amine with your sample in HPLC will confirm the identity of the impurity peak.

Q3: My crude product has a dark color. What is the likely cause and how can I clean it up?

A dark coloration, often brown or purple, is typically indicative of residual iodine. This can arise from the starting material or from slight decomposition during the reaction.

Troubleshooting Protocol for Color Removal:

  • Aqueous Work-up with a Reducing Agent:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the elemental iodine (I₂) to colorless iodide ions (I⁻).

    • Repeat the wash until the organic layer is no longer colored.

    • Wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and filter.

    • Concentrate the solvent under reduced pressure.

Q4: I am having difficulty separating the N-1 and N-2 regioisomers by column chromatography. What can I do?

The similar polarity of the N-1 and N-2 isomers can make their separation by standard silica gel chromatography challenging.

Strategies for Improved Chromatographic Separation:

  • Optimize the Eluent System: A systematic screen of solvent systems is crucial. Start with a non-polar solvent like heptane or hexane and gradually increase the polarity with ethyl acetate or dichloromethane. Small additions of a more polar solvent like methanol can sometimes improve separation.

  • Utilize a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., diol, cyano).

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating closely related isomers.

  • Salt Formation and Recrystallization: The basicity of the two isomers may be slightly different. Attempting to form a salt with an acid (e.g., HCl, tartaric acid) and then performing a fractional crystallization may selectively precipitate one isomer.

Q5: How can I minimize the formation of the de-iodinated impurity?

De-iodination is often a result of reductive processes.[2]

Preventative Measures:

  • Inert Atmosphere: Conduct reactions, particularly those involving palladium or other transition metal catalysts (if used in subsequent steps), under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can participate in reductive pathways.

  • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can promote thermal decomposition and cleavage of the C-I bond.[2]

  • Light Protection: Aryl iodides can be light-sensitive.[2] Protect the reaction mixture and the isolated product from direct light by using amber glassware or by wrapping the reaction vessel in aluminum foil.

  • Choice of Reagents: Be mindful of the reducing potential of all reagents used in the synthesis.

Analytical Methods for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method.

Parameter Recommended Conditions Justification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for this type of aromatic compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to protonate the amine, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic modifier to elute the compounds.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.A gradient is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm and 280 nmThe indazole core has strong UV absorbance at these wavelengths.
Injection Volume 5-10 µLA small injection volume prevents column overload.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of 5-Iodo-1-methyl-1H-indazol-3-amine, highlighting the stages where impurities can be introduced and addressed.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 2-Fluoro-5-iodobenzonitrile + Hydrazine Cyclization Indazole Ring Formation Start->Cyclization Impurity: Unreacted Starting Material Intermediate 3-Amino-5-iodo-1H-indazole Cyclization->Intermediate Methylation N-Methylation Intermediate->Methylation Impurity: Unreacted Intermediate Crude_Product Crude 5-Iodo-1-methyl-1H-indazol-3-amine Methylation->Crude_Product Impurity: N-2 Isomer, De-iodinated Product Workup Aqueous Work-up (Thiosulfate Wash) Crude_Product->Workup Removes Iodine Chromatography Column Chromatography or Preparative HPLC Workup->Chromatography Separates Isomers Final_Product Pure 5-Iodo-1-methyl-1H-indazol-3-amine Chromatography->Final_Product QC QC Analysis (HPLC, NMR, MS) Final_Product->QC

Caption: Synthetic and purification workflow for 5-Iodo-1-methyl-1H-indazol-3-amine.

Logical Relationship of Impurity Formation

The following diagram illustrates the logical relationships between the reaction steps and the potential formation of key impurities.

Impurity_Formation Cyclization Cyclization Step Incomplete_Cyclization Incomplete Reaction Cyclization->Incomplete_Cyclization Methylation Methylation Step Incomplete_Methylation Incomplete Reaction Methylation->Incomplete_Methylation Non_Selective_Methylation Non-Selective Reaction Methylation->Non_Selective_Methylation Side_Reactions Side Reactions / Decomposition Deiodination Reductive/Thermal/Photochemical Cleavage Side_Reactions->Deiodination Residual_Starting_Material Impurity: 2-Fluoro-5-iodobenzonitrile Incomplete_Cyclization->Residual_Starting_Material Residual_Intermediate Impurity: 3-Amino-5-iodo-1H-indazole Incomplete_Methylation->Residual_Intermediate N2_Isomer Impurity: 5-Iodo-2-methyl-1H-indazol-3-amine Non_Selective_Methylation->N2_Isomer Deiodinated_Product Impurity: 1-methyl-1H-indazol-3-amine Deiodination->Deiodinated_Product

Sources

Troubleshooting

Preventing N-methylation byproducts in indazole synthesis

Technical Support Center: Indazole Synthesis Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Synthesis

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole chemistry. Specifically, we will address one of the most persistent challenges in this field: controlling regioselectivity during N-alkylation to prevent the formation of unwanted N-methylation byproducts.

The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. My goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to make informed decisions in your own laboratory settings.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why am I getting a mixture of N1 and N2-methylated indazoles in my reaction?

Answer:

This is the most common issue encountered during the N-alkylation of indazoles, and its root cause lies in the electronic nature of the indazole core itself. The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile . This means it has two potential sites for electrophilic attack: the N1 and N2 positions.

The negative charge is delocalized across both nitrogen atoms, creating two resonant forms. The reaction of an electrophile (like a methylating agent) at either nitrogen leads to the corresponding N1 or N2-alkylated product. The ratio of these products is not random; it is dictated by a delicate balance of steric, electronic, and solvent effects, as well as the reaction conditions which can favor either kinetic or thermodynamic control.[1][2]

  • 1H-Indazole Tautomer: This is generally the more thermodynamically stable form.[3][4]

  • 2H-Indazole Tautomer: This tautomer is typically higher in energy.[5]

The interplay between these tautomers and the subsequent alkylation pathways is what leads to product mixtures.[5]

Caption: Ambident nucleophilicity of the indazolide anion.

FAQ 2: My goal is the N1-methylated product, but my N1:N2 ratio is poor. How can I improve selectivity?

Answer:

Achieving high N1 selectivity often involves shifting the reaction conditions to favor the thermodynamically more stable product.[3] Several factors can be manipulated to steer the reaction towards the N1 position.

Troubleshooting Workflow for N1 Selectivity:

N1_Troubleshooting Start Start: Poor N1:N2 Ratio CheckBase Step 1: Evaluate Base & Solvent Start->CheckBase CheckSterics Step 2: Assess Steric Hindrance CheckBase->CheckSterics Using NaH in THF? [If No, try it] CheckBase->CheckSterics [If Yes] CheckTemp Step 3: Optimize Temperature CheckSterics->CheckTemp Is C7 position unsubstituted? [If Yes] Success Success: High N1 Selectivity CheckSterics->Success Is C3 bulky? [If Yes, enhances N1] CheckTemp->Success Run at moderate temp (e.g., 50°C)? [If No, try it]

Caption: Workflow for optimizing N1-methylation selectivity.

Key Parameters to Optimize for N1-Alkylation:

ParameterRecommendationMechanistic Rationale
Base Sodium Hydride (NaH) is often superior for N1 selectivity.[6] Cesium carbonate (Cs₂CO₃) can also be effective, particularly with substrates capable of chelation.[2][7]With certain substrates, the sodium cation (Na⁺) is believed to form a tight ion pair, coordinating with the N2 nitrogen and a nearby Lewis basic group (e.g., an ester at C3). This coordination sterically blocks the N2 position, directing the alkylating agent to the more accessible N1 site.[8] The larger cesium cation (Cs⁺) can also promote N1 selectivity through a similar chelation mechanism.[2][7]
Solvent Tetrahydrofuran (THF) is the solvent of choice when using NaH.[6][9]Non-polar, aprotic solvents like THF favor the formation of tight ion pairs between the indazolide anion and the counter-ion (e.g., Na⁺), which is crucial for the N2-blocking mechanism described above.[10] Polar aprotic solvents like DMF can lead to diminished selectivity.[1][10]
Substrate Electronics & Sterics Bulky substituents at the C3 position significantly favor N1 alkylation.[6][9]A large group at C3 creates steric hindrance that physically obstructs the incoming electrophile from attacking the adjacent N2 position.
Temperature Moderate temperatures (e.g., 25-50 °C) are often sufficient.These conditions favor thermodynamic control, which generally leads to the more stable N1-alkylated product.[3][11]

Protocol: Highly Selective N1-methylation using NaH/THF

This protocol is adapted from methodologies proven to be highly N1-selective for a range of indazole substrates.[6][9]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. A cloudy suspension should form.

  • Alkylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

FAQ 3: I need to synthesize the N2-methylated isomer. What conditions favor this product?

Answer:

Selectivity for the N2 position often involves kinetic control or specialized reagents that intrinsically favor the N2 nitrogen's lone pair.[12] The N2 lone pair is often considered more kinetically accessible in the neutral indazole.[12]

Key Parameters to Optimize for N2-Alkylation:

ParameterRecommendationMechanistic Rationale
Reaction Conditions Acidic Conditions: Using specific electrophiles under acidic catalysis (e.g., TfOH) can provide exceptional N2 selectivity.[5][13]Under acidic conditions, the reaction proceeds through the neutral indazole. The mechanism involves protonation of the electrophile (e.g., a diazo compound or trichloroacetimidate), making it more reactive. The more accessible N2 lone pair of the indazole then acts as the nucleophile.[5][13]
Electrophile Specialized Reagents: Alkyl 2,2,2-trichloroacetimidates or diazo compounds are highly effective for N2-alkylation.[5][13] Meerwein's salt (trimethyloxonium tetrafluoroborate) has also been reported to favor N2.[12]These reagents are activated under acidic conditions and their transition state for attack at the N2 position is energetically favored over the N1 position.[5]
Substrate Electronics Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to strongly direct alkylation to the N2 position, even under basic conditions.[6][11]An electron-withdrawing group at C7 is thought to decrease the nucleophilicity of the N1 atom through electronic effects, making the N2 atom the more reactive site.
Mitsunobu Reaction The Mitsunobu reaction (using an alcohol, PPh₃, and an azodicarboxylate like DEAD or DIAD) often shows a preference for the N2 isomer.[3]The exact mechanism for selectivity in this case is complex, but it provides a reliable alternative to standard Sₙ2-type alkylations.

Protocol: Highly Selective N2-methylation using TfOH/Diazoester

This protocol is based on a modern, metal-free approach that provides excellent N2 selectivity.[13]

  • Preparation: To a round-bottom flask, add the 1H-indazole (1.0 equiv) and the diazo compound (e.g., methyl diazoacetate, 1.2 equiv).

  • Solvent Addition: Add a suitable solvent such as dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 10 mol%) dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to isolate the N2-alkylated product.

FAQ 4: How can I reliably distinguish between the N1 and N2-methylated isomers?

Answer:

Unambiguous characterization is critical. While chromatography can separate the isomers, spectroscopic methods are required for definitive structural assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Key NMR Distinctions:

  • ¹H NMR: The chemical shift of the proton at the C3 position is often diagnostic. In N2-substituted indazoles, the C3-H proton is typically shifted further downfield compared to the corresponding N1-isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, can differ significantly between the two isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard for assignment.[3]

    • For an N1-alkylated indazole, you will observe a correlation (a cross-peak) between the protons of the N-methyl group and the C7a carbon.

    • For an N2-alkylated indazole, the correlation will be between the N-methyl protons and the C3 carbon.[3]

Caption: Key HMBC correlations for distinguishing N1 and N2 isomers.

References

  • Taylor, J. G., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Wai, J. S., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Sravanthi, G., & Reddy, T. S. (2015). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Chhipa, A. S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • US Patent 6998489B2. (2006). Methods of making indazoles. Google Patents.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Khan, I., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. Available at: [Link]

Sources

Optimization

Stability issues of 5-Iodo-1-methyl-1H-indazol-3-amine in solution

Technical Support Center: 5-Iodo-1-methyl-1H-indazol-3-amine A Guide to Understanding and Managing Solution Stability Welcome to the technical support guide for 5-Iodo-1-methyl-1H-indazol-3-amine. As Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Iodo-1-methyl-1H-indazol-3-amine

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support guide for 5-Iodo-1-methyl-1H-indazol-3-amine. As Senior Application Scientists, we have compiled this resource to assist researchers, chemists, and drug development professionals in navigating the potential stability challenges associated with this compound in solution. This guide provides in-depth, experience-based insights into identifying, troubleshooting, and mitigating degradation to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 5-Iodo-1-methyl-1H-indazol-3-amine in solution.

Q1: What are the primary factors that can compromise the stability of 5-Iodo-1-methyl-1H-indazol-3-amine in solution?

The stability of 5-Iodo-1-methyl-1H-indazol-3-amine is influenced by several environmental and chemical factors. The molecule possesses two key structural features prone to degradation: the aromatic amine group and the carbon-iodine bond on the indazole ring. The primary factors of concern are:

  • pH: Both highly acidic and alkaline conditions can affect stability. The basic amine group is susceptible to protonation, which can alter its reactivity and solubility. While indazoles are generally stable, extreme pH can promote hydrolysis or other side reactions.[1]

  • Oxidation: Aromatic amines are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[2] This can lead to the formation of colored impurities and loss of compound potency.

  • Light Exposure (Photolysis): The carbon-iodine bond is a potential chromophore and can be susceptible to cleavage upon exposure to light, particularly UV radiation. This photolytic degradation can generate radical species, leading to a cascade of secondary reactions. The ICH Q1B guideline provides a framework for assessing photostability.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Long-term storage at room temperature or above can lead to significant compound loss over time.

Compound 5-Iodo-1-methyl-1H-indazol-3-amine Stability pH pH Extremes (Acid/Base Hydrolysis) Compound->pH Affects Ionization & Promotes Hydrolysis Oxidation Oxidative Stress (O₂, Metal Ions, Peroxides) Compound->Oxidation Amine Group Susceptible Light Light Exposure (Photolysis of C-I Bond) Compound->Light Potential for Bond Cleavage Temp Elevated Temperature (Thermal Degradation) Compound->Temp Accelerates All Degradation Pathways Start Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Aliquot Aliquot Solution into Separate Vials for Each Condition Start->Aliquot Stress Apply Stress Conditions Aliquot->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidative Thermal Thermal (Solution at 60°C, Dark) Stress->Thermal Photo Photolytic (ICH Q1B Light Box, RT) Stress->Photo Control Control (RT, Dark) Stress->Control Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Evaluate Evaluate Peak Purity and Quantify % Degradation Analyze->Evaluate

Caption: A typical workflow for a forced degradation study of 5-Iodo-1-methyl-1H-indazol-3-amine.

Protocol 3: Stability Assessment by HPLC-UV

This method provides a general framework for quantifying the compound and its degradants. It should be optimized for your specific instrumentation. [5]

  • Instrumentation: Standard HPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the compound (determine by running a UV scan from 200-400 nm) and at a lower wavelength (e.g., 220 nm) to detect a broader range of potential impurities.

  • Procedure:

    • Prepare samples from your stability study (e.g., forced degradation) by diluting them to a suitable concentration (e.g., 20 µg/mL) in the initial mobile phase composition.

    • Inject a blank (diluent) followed by a reference standard of 5-Iodo-1-methyl-1H-indazol-3-amine.

    • Inject the stressed samples.

    • Analysis: Calculate the percent degradation by comparing the peak area of the parent compound in the stressed sample to that of the control or an unstressed standard. Sum the areas of all degradation peaks to perform a mass balance calculation.

      • % Degradation = [1 - (Area_parent_stressed / Area_parent_control)] x 100

References

  • Gooch, J. W. (Ed.). (2007). Amine Degradation. In: Encyclopedic Dictionary of Polymers. Springer, New York, NY. (General chemical principle reference)
  • Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Nikolaou, I., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research. Available from: [Link]

  • Gimeno, P., et al. (2001). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science. Available from: [Link]

  • Jain, D., and Basniwal, P. K. (2013). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available from: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available from: [Link]

  • Park, J. K., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available from: [Link]

  • PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available from: [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. Available from: [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions for 5-Iodo-1-methyl-1H-indazol-3-amine

Welcome to the technical support center for the functionalization of 5-Iodo-1-methyl-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process scientists to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 5-Iodo-1-methyl-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process scientists to navigate the common challenges and optimization strategies associated with this versatile building block. The indazole scaffold is a privileged structure in medicinal chemistry, and successful functionalization is key to developing novel therapeutics.[1] This document provides practical, experience-driven advice in a question-and-answer format to help you achieve your synthetic goals efficiently and reproducibly.

Section 1: Frequently Asked Questions (FAQs) - Getting Started

Q1: My goal is to create a C-C bond at the 5-position. Which cross-coupling reaction should I choose?

Answer: For forming a C(sp²)–C(sp²) or C(sp²)–C(sp) bond at the 5-position, the Suzuki-Miyaura and Sonogashira reactions are your primary choices, respectively.

  • Suzuki-Miyaura Coupling: This is the most robust and widely used method for creating biaryl or aryl-vinyl structures.[1] It involves coupling the iodo-indazole with an organoboron species (boronic acid or ester) using a palladium catalyst.[2] The reaction is known for its high functional group tolerance and the commercial availability of a vast array of boronic acids.[3]

  • Sonogashira Coupling: If you intend to install an alkyne moiety, the Sonogashira reaction is the method of choice. It couples the iodo-indazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4][5] This reaction is highly efficient for creating C(sp²)–C(sp) bonds.

The choice depends entirely on the desired final structure. For general C-C bond formation with aryl, heteroaryl, or vinyl groups, the Suzuki reaction offers the broadest scope.

Q2: What are the critical quality parameters for my starting material, 5-Iodo-1-methyl-1H-indazol-3-amine?

Answer: The purity of your starting material is paramount for reproducibility. Pay close attention to:

  • Purity: Ensure the material is >98% pure by NMR and LC-MS. Impurities can interfere with the catalyst.

  • Residual Metals: If the starting material was prepared using a metal-catalyzed reaction, check for residual metals that could poison your palladium catalyst.

  • Water Content: While some Suzuki reactions benefit from a small amount of water, it's crucial to know the water content of your starting material and solvents to ensure consistent reaction conditions. Anhydrous conditions are often required for other coupling types.

Q3: I need to perform a C-N bond formation. Is the Buchwald-Hartwig amination a suitable choice?

Answer: Yes, the Buchwald-Hartwig amination is the premier method for palladium-catalyzed C-N bond formation and is well-suited for this substrate.[6][7] It allows for the coupling of the iodo-indazole with a wide variety of primary and secondary amines. However, a key consideration for your specific molecule, 5-Iodo-1-methyl-1H-indazol-3-amine, is the presence of the free 3-amino group. This group can act as a competing nucleophile or ligand for the palladium catalyst, potentially leading to side reactions or catalyst inhibition.[8]

Expert Insight: To prevent self-coupling or other side reactions, it is highly advisable to protect the 3-amino group before performing the Buchwald-Hartwig amination at the 5-position. A standard protecting group like Boc (tert-butyloxycarbonyl) is an excellent choice as it is stable under the basic reaction conditions and can be readily removed later.[8]

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

This section addresses the most common issue in cross-coupling: low or no yield. We will use the Suzuki-Miyaura reaction as the primary example, but the principles are broadly applicable.

Problem: My Suzuki-Miyaura reaction has a low yield or failed completely.

This is a multifaceted problem. The flowchart below provides a systematic approach to troubleshooting, followed by detailed explanations.

Troubleshooting_Low_Yield start Low / No Yield reagent_check 1. Verify Reagent Quality - Starting Material Purity - Boronic Acid Stability - Solvent Degassing start->reagent_check catalyst_system 2. Evaluate Catalyst System - Pd Source & Precatalyst - Ligand Choice - Base Selection reagent_check->catalyst_system Reagents OK conditions 3. Adjust Reaction Conditions - Temperature - Concentration - Reaction Time catalyst_system->conditions System OK side_reactions 4. Analyze for Side Products - Protodeboronation - Homocoupling - Dehalogenation conditions->side_reactions No Improvement

Caption: A logical flowchart for troubleshooting low-yield Suzuki reactions.

Q4: How do I address potential reagent-related issues? (Step 1)

Answer:

  • Boronic Acid Stability: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation (replacement of the boronic acid group with a hydrogen).[3]

    • Causality: Protodeboronation is often base-mediated and can be a significant side reaction, consuming your nucleophile.

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronate esters, such as pinacol esters. Ensure your base is not excessively strong or used in large excess if this side reaction is observed.

  • Solvent Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, killing the catalytic cycle.[3][9]

    • Causality: The catalytic cycle relies on the Pd(0) species to initiate oxidative addition into the C-I bond. Oxidation prevents this first crucial step.

    • Solution: Thoroughly degas your solvent(s) before use. Common methods include sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.

Q5: My reagents are fine. How do I optimize the catalyst system? (Step 2)

Answer: The choice of palladium source, ligand, and base are inextricably linked and form the heart of the reaction's success.

  • Palladium Source: While simple salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can work, modern palladium precatalysts are often more efficient and reliable.[10]

    • Expertise: Precatalysts are air-stable Pd(II) sources that are designed to cleanly and efficiently generate the active Pd(0) species in situ.[11] This leads to more reproducible results. For phosphine ligands, Buchwald G3 or G4 precatalysts are excellent choices.

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For an iodo-indazole, the oxidative addition step is generally facile. The key is to select a ligand that promotes the transmetalation and reductive elimination steps.

    • Causality: Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[3][12] They accelerate oxidative addition and, crucially, the final C-C bond-forming reductive elimination step.[2][12] Insufficiently bulky or electron-donating ligands can lead to a stalled catalytic cycle.

  • Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[2][13]

    • Causality: The base forms a more nucleophilic "ate" complex with the boronic acid, which facilitates the transfer of the organic group to the palladium center.[13]

    • Solution: A screening of bases is often necessary. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases are generally not used in Suzuki couplings. The choice of base can also be influenced by the presence of base-sensitive functional groups on your coupling partners.[13]

ComponentRecommendationRationale
Substrate 5-Iodo-1-methyl-1H-indazol-3-amine1.0 equiv
Boronic Acid Aryl/Vinyl Boronic Acid1.2–1.5 equiv
Pd Precatalyst XPhos Pd G31–3 mol%
Ligand (Included in precatalyst)XPhos is a bulky, electron-rich ligand suitable for many couplings.[12]
Base K₂CO₃ or K₃PO₄2.0–3.0 equiv
Solvent 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene / H₂ODegassed, 0.1–0.5 M
Temperature 80–110 °CMonitor by TLC/LC-MS
Q6: I'm observing significant side products. What are they and how can I prevent them? (Step 4)

Answer:

  • Homocoupling of Boronic Acid: You may observe the formation of a biaryl product derived from two molecules of your boronic acid coupling together.

    • Causality: This often occurs when the reaction mixture contains Pd(II) species that have not yet entered the main catalytic cycle, or if the mixture is not properly degassed.[3]

    • Solution: Ensure thorough degassing. Using a modern precatalyst that cleanly generates Pd(0) can also minimize this side reaction.[11]

  • Dehalogenation: Your starting iodo-indazole is converted back to 1-methyl-1H-indazol-3-amine.

    • Causality: This can happen via a competing β-hydride elimination pathway if your coupling partner has β-hydrogens, or through other reductive pathways.

    • Solution: This is a more complex issue. Re-screening ligands and bases may be necessary. Sometimes, changing the solvent can disfavor the pathway leading to dehalogenation.

Section 3: Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of 5-Iodo-1-methyl-1H-indazol-3-amine with Phenylboronic Acid

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents: - Iodo-indazole (1 equiv) - Phenylboronic acid (1.3 equiv) - K3PO4 (2.5 equiv) - XPhos Pd G3 (2 mol%) glassware 2. Prepare Glassware: - Oven-dry reaction vial - Add stir bar reagents->glassware add_solids 3. Add solids to vial glassware->add_solids purge 4. Seal, evacuate, and backfill with Argon (3x) add_solids->purge add_solvents 5. Add degassed solvents (Dioxane/H2O) via syringe purge->add_solvents heat 6. Heat to 100 °C with vigorous stirring add_solvents->heat monitor 7. Monitor by TLC/LC-MS (approx. 2-12 h) heat->monitor cool 8. Cool to room temp monitor->cool filter 9. Dilute with EtOAc, filter through Celite cool->filter extract 10. Wash with H2O, brine. Dry over Na2SO4 filter->extract purify 11. Concentrate and purify by column chromatography extract->purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Iodo-1-methyl-1H-indazol-3-amine (e.g., 275 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (158 mg, 1.3 mmol, 1.3 equiv), and potassium phosphate (K₃PO₄, 531 mg, 2.5 mmol, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (0.8 mL) via syringe.

  • Reaction: Place the vial in a preheated aluminum block at 100 °C and stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications (RSC Publishing). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH). [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Thieme. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health (NIH). [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health (NIH). [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. PubMed. [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-Iodo-1-methyl-1H-indazol-3-amine

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of 5-Iodo-1-methyl-1H-indazol-3-amine. As a Senior Application Scientist, my objective is to synthesize technic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of 5-Iodo-1-methyl-1H-indazol-3-amine. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every protocol described is a self-validating system for your safety. The causality behind each recommendation is explained to build a deeper understanding of safe laboratory practices.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 5-Iodo-1-methyl-1H-indazol-3-amine is not extensively published, a robust safety protocol can be developed by analyzing data from structurally analogous compounds, such as other iodo- and amino-indazoles. The primary hazards are consistently identified across these related molecules.[1][2][3][4][5]

This compound should be handled as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[1][2][3][5] The presence of the iodo- group and the indazole core necessitates careful handling to prevent absorption, inhalation, and direct contact.

Table 1: GHS Hazard Classification for Structurally Similar Indazole Compounds

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against the hazards outlined above. A multi-layered approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory.

  • Hand Protection: Double-gloving is required.[6]

    • Inner Glove: A standard nitrile glove provides a baseline of chemical protection.

    • Outer Glove: A second pair of nitrile gloves should be worn over the first. This is critical because it allows for the safe and rapid removal of the outer, contaminated glove without compromising the primary barrier. In case of a splash or after handling the bulk compound, the outer glove can be removed and replaced, minimizing workflow interruption and cross-contamination.

  • Body Protection: A disposable, solid-front, back-closure laboratory gown with long sleeves and tight-fitting elastic cuffs is essential.[6] This design protects personal clothing and skin from contamination by splashes or airborne particles. The tight cuffs ensure a secure overlap with your outer gloves, eliminating any exposed skin at the wrist.[6]

  • Eye and Face Protection:

    • Primary: ANSI Z87.1-rated chemical safety goggles are mandatory to protect against splashes and fine particulates.[7]

    • Secondary: For procedures with a higher risk of splashing, such as preparing solutions or transferring large quantities, a full-face shield must be worn over the safety goggles.[6] This provides an additional layer of protection for the entire face.

  • Respiratory Protection:

    • All handling of the solid compound must be performed within a certified chemical fume hood or other suitable containment system to control airborne particles.[8]

    • When weighing or transferring the powder, a NIOSH-approved N95 respirator or higher is recommended as a precautionary measure to prevent inhalation of fine dust that may escape primary containment.[6][8]

Operational Plan: A Step-by-Step Workflow for Safety

Adherence to a strict, sequential protocol for donning, handling, and doffing PPE is non-negotiable. This workflow is designed to prevent cross-contamination at every stage.

Workflow for Handling 5-Iodo-1-methyl-1H-indazol-3-amine

G cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase cluster_doffing Doffing Sequence (Exit Area) cluster_final Final Steps prep_area 1. Designate & Prepare Handling Area inspect_ppe 2. Inspect PPE for Defects prep_area->inspect_ppe don_gown 3. Don Gown inspect_ppe->don_gown don_inner 4. Don Inner Gloves don_gown->don_inner don_resp 5. Don Respirator (if required) don_inner->don_resp don_goggles 6. Don Goggles & Face Shield don_resp->don_goggles don_outer 7. Don Outer Gloves (over cuffs) don_goggles->don_outer handle_chem 8. Perform Chemical Handling in Fume Hood don_outer->handle_chem doff_outer 9. Remove Outer Gloves handle_chem->doff_outer dispose_waste 14. Dispose of Waste Properly handle_chem->dispose_waste doff_gown 10. Remove Gown & Inner Gloves doff_outer->doff_gown doff_face 11. Remove Face Shield & Goggles doff_gown->doff_face doff_resp 12. Remove Respirator doff_face->doff_resp wash_hands 13. Wash Hands Thoroughly doff_resp->wash_hands

Caption: A procedural workflow for safe handling, from preparation to disposal.

Experimental Protocols

A. Pre-Handling Checklist

  • Designated Area: Confirm that all handling of the solid compound will occur in a designated area, such as a certified chemical fume hood.[8] Ensure eyewash stations and safety showers are accessible and unobstructed.[4]

  • PPE Inspection: Before beginning, visually inspect all PPE for defects such as tears, cracks, or punctures.[6]

  • Spill Kit: Ensure a chemical spill kit is readily available.

B. Donning PPE Sequence The sequence is designed to minimize contamination of "clean" layers.

  • Gown: Don the disposable gown, ensuring it is fully closed at the back.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator: If required, don the N95 respirator. Perform a seal check.

  • Eye/Face Protection: Don safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown.[6]

C. Doffing PPE Sequence This is the most critical phase for preventing self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Outer Gloves: While in the handling area, remove the outer gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated waste container.

  • Gown and Inner Gloves: Untie the gown. Peel it away from your body, turning it inside out as you remove it. As you are removing the gown, peel off the inner gloves at the same time, so they are contained within the rolled-up gown. Dispose of the bundle immediately.

  • Exit Designated Area.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2][3]

Logistical Plan: Disposal

Proper disposal is paramount to ensure safety and regulatory compliance.

  • Contaminated PPE: All disposable PPE (gloves, gown, respirator) used while handling the compound must be considered hazardous waste. Place it in a clearly labeled, sealed container for disposal.[2][3]

  • Chemical Waste: Dispose of unused 5-Iodo-1-methyl-1H-indazol-3-amine and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, sealed, and properly labeled hazardous waste container.[9] The container must be appropriate for solid chemical waste and kept closed at all times except when adding waste.[9] Follow all local, state, and federal regulations for chemical waste disposal.[3][8]

References

  • Thermo Fisher Scientific. (2025). 5-Amino-1H-indazole Safety Data Sheet. Retrieved from [Link]

  • University of Florida. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Verbeek, J. H., et al. (2020). Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. PubMed Central. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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5-Iodo-1-methyl-1H-indazol-3-amine
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